molecular formula C5H4ClN B015918 2-Chloropyridine-d4 CAS No. 1001003-94-6

2-Chloropyridine-d4

Cat. No.: B015918
CAS No.: 1001003-94-6
M. Wt: 117.57 g/mol
InChI Key: OKDGRDCXVWSXDC-RHQRLBAQSA-N
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Description

2-Chloropyridine-d4, with the molecular formula C5D4ClN and a molecular weight of 117.57 g/mol, is a deuterium-labelled analog of 2-chloropyridine. This stable isotope serves as a critical internal standard and tracing tool in analytical and environmental research. It appears as a light yellow oil and requires storage at 2-8°C. Research Applications and Value: This compound is primarily identified as a trace organic chemical in environmental science, where it is used to monitor process streams, wastewater, and even drinking water. Its behaviour as a secondary pollutant formed during the decomposition of specific insecticides makes it a valuable compound for studying environmental fate and genotoxicity. The deuterated structure allows researchers to track the compound without interference from its non-labelled counterpart in sensitive analytical methods like mass spectrometry. Beyond environmental studies, this compound is a versatile synthon in advanced synthetic chemistry. It can undergo unprecedented regioselective C-6 lithiation when treated with specialized superbases like BuLi-LiDMAE, providing new access to 6-functionalized-2-chloropyridines and chlorinated bis-heterocyclic compounds that are otherwise challenging to prepare. Handling and Safety: This product is intended for research purposes only. It is strictly not for diagnostic, therapeutic, or any personal use. Please refer to the material safety data sheet (SDS) for detailed handling, hazard, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-3,4,5,6-tetradeuteriopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN/c6-5-3-1-2-4-7-5/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDGRDCXVWSXDC-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])Cl)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001003-94-6
Record name 1001003-94-6
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Foundational & Exploratory

2-Chloropyridine-d4 physical properties and data sheet

Author: BenchChem Technical Support Team. Date: February 2026

High-Purity Deuterated Heterocycle for Metabolic Profiling and NMR Standardization

Executive Summary

2-Chloropyridine-d4 (CAS: 1001003-94-6) is the fully deuterated isotopologue of 2-chloropyridine, a critical building block in medicinal chemistry.[1][2] It serves two primary functions in modern drug development: as a metabolic probe to investigate the Kinetic Isotope Effect (KIE) in cytochrome P450-mediated oxidation, and as a spectroscopically silent internal standard for quantitative NMR (qNMR). By substituting all four aromatic protons with deuterium, this compound exhibits altered vibrational frequency and bond strength, providing a mechanism to retard metabolic clearance without affecting the steric or electronic binding properties of the pharmacophore.

Part 1: Chemical Identity & Structural Analysis

The complete deuteration of the pyridine ring results in a mass shift of +4.03 Da relative to the proteo-form. This mass difference is distinct enough for mass spectrometric resolution but subtle enough to maintain the parent compound's lipophilicity profile.

Table 1: Chemical Identification Data
ParameterSpecification
Systematic Name 2-Chloro-3,4,5,6-tetradeuteriopyridine
CAS Number 1001003-94-6
Parent CAS 109-09-1 (Non-deuterated)
Chemical Formula C₅D₄ClN
Molecular Weight 117.57 g/mol
Isotopic Enrichment Typically ≥ 99 atom % D
Appearance Colorless to pale yellow liquid
SMILES [2H]c1nc(Cl)c([2H])c([2H])c1[2H]
Structural Visualization

The following diagram illustrates the specific substitution pattern. Note the deuterium atoms at positions 3, 4, 5, and 6, rendering the aromatic ring "silent" in proton NMR.

ChemicalStructure Figure 1: this compound Structure showing full ring deuteration. C2 C2 C3 C3 C2->C3 Cl Cl C2->Cl N1 N N1->C2 C6 C6 C6->N1 D6 D C6->D6 C5 C5 C5->C6 D5 D C5->D5 C4 C4 C4->C5 D4 D C4->D4 C3->C4 D3 D C3->D3

Part 2: Physicochemical Specifications[5][7]

While the electronic properties (dipole moment, dielectric constant) remain largely unchanged from the non-deuterated parent, the physical properties related to mass and vibrational energy (density, boiling point) show slight isotopic shifts.

Table 2: Physical Properties Comparison
Property2-Chloropyridine (Proteo)This compound (Deutero)Note on Causality
Molecular Weight 113.54 g/mol 117.57 g/mol Addition of 4 neutrons.
Boiling Point 166-170 °C~166-170 °C Minimal shift; D-bonding slightly reduces volatility.
Melting Point -46 °C~ -45 °C Heavier isotopes often slightly elevate MP.
Density (25°C) 1.205 g/mL~1.24 g/mL Mass increase over constant molar volume.
Refractive Index 1.5321.530 Slight reduction due to polarizability changes.
Solubility Sparingly soluble (H₂O)Sparingly soluble (H₂O) Lipophilicity (LogP) is conserved.

Note: Where specific experimental data for the d4 isotopologue is unavailable, values are extrapolated based on standard isotope effects observed in pyridine derivatives [1].

Part 3: Spectroscopic Characterization

The utility of this compound relies on its distinct spectroscopic signature.

Nuclear Magnetic Resonance (NMR)[6]
  • ¹H NMR (Proton): The compound is silent . In a standard proton spectrum, no signals will appear between 7.0–8.5 ppm, where the proteo-form typically shows an ABCD aromatic pattern.

    • Quality Control: The presence of small multiplets in this region indicates incomplete deuteration (residual protio-species).

  • ¹³C NMR (Carbon): Due to spin-spin coupling between ¹³C and ²H (Deuterium, spin=1), the carbon signals appear as triplets (or multiplets) rather than sharp singlets.

    • Coupling Constant: The ¹J_CD coupling is typically 20–30 Hz.

    • Intensity: Signals are less intense due to the lack of Nuclear Overhauser Effect (NOE) enhancement and splitting of the signal energy.

Mass Spectrometry (MS)[4]
  • Parent Ion: The molecular ion cluster will shift from m/z 113 (M) to m/z 117 (M+4) .

  • Isotope Pattern: The Chlorine-37 isotope signature (approx 3:1 ratio) will be preserved, appearing at m/z 119.

Part 4: Applications in Drug Development

The primary application of this compound is in the synthesis of deuterated active pharmaceutical ingredients (APIs) to improve metabolic stability. This exploits the Kinetic Isotope Effect (KIE) .

The Mechanism: Deuterium Switch

Carbon-Deuterium (C-D) bonds have a lower zero-point energy than Carbon-Hydrogen (C-H) bonds, making them stronger and harder to break. If the rate-limiting step in a drug's metabolism involves breaking a C-H bond (e.g., by CYP450 enzymes), substituting D for H can significantly reduce the rate of metabolism.

Experimental Workflow: Metabolic Stability Assay

The following diagram details how this compound is utilized to validate metabolic resistance.

MetabolicStability Figure 2: Workflow for assessing metabolic stability using deuterated precursors. Start Start: Drug Candidate Design Synthesis Synthesis using This compound Start->Synthesis Incorporation Incubation Microsomal Incubation (Liver CYP450 + NADPH) Synthesis->Incubation Substrate Analysis LC-MS/MS Analysis (Time points: 0, 15, 30, 60 min) Incubation->Analysis Extraction Decision Is intrinsic clearance (CLint) reduced? Analysis->Decision Calculate t1/2 ResultA Positive KIE: Proceed to PK Study Decision->ResultA Yes (C-D bond stable) ResultB No Effect: Metabolic switching occurred Decision->ResultB No (Alternate site oxidation)

Part 5: Handling, Safety, & Storage

Safety Protocols

This compound retains the toxicological profile of its parent compound. It is a potent alkylating agent and irritant.

  • Hazards: Toxic by inhalation and skin contact (H310+H330).[3] Causes serious eye damage (H318) [2].[3]

  • PPE: Nitrile gloves (double gloving recommended), safety goggles, and use only within a certified fume hood.

Storage & Stability[1][2][4][6]
  • Hygroscopicity: Deuterated compounds can undergo H/D exchange if exposed to atmospheric moisture over long periods.

  • Condition: Store under inert gas (Argon or Nitrogen) at room temperature.

  • Shelf Life: Stable for >3 years if seal is unbroken. Re-test isotopic enrichment via ¹H NMR annually.

References

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry. [Link]

Sources

Technical Masterclass: 2-Chloropyridine-d4 Isotopic Purity & Enrichment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Advantage

In the high-stakes arena of drug discovery, 2-Chloropyridine-d4 (CAS: 1001003-94-6) is not merely a solvent or a reagent; it is a precision tool for manipulating metabolic stability. The substitution of protium (


) with deuterium (

or D) leverages the Kinetic Isotope Effect (KIE) . Because the C-D bond is significantly stronger than the C-H bond (bond dissociation energy difference

1.2–1.5 kcal/mol), deuteration at metabolic "hotspots" can significantly retard CYP450-mediated oxidation without altering the drug's binding affinity or pharmacodynamics [1].

For 2-chloropyridine derivatives, the 3, 4, 5, and 6 positions are prime targets for oxidative metabolism. Consequently, ensuring high isotopic enrichment (>98 atom % D) in this compound is critical to preventing "metabolic switching" or premature clearance in tracer studies.

Synthetic Pathways: The Pursuit of Isotopic Integrity

Achieving high isotopic purity requires selecting the correct synthetic strategy. There are two primary schools of thought: H/D Exchange and De Novo Functionalization . As a senior scientist, I advocate for the latter to minimize isotopologue scrambling.

Method A: Acid-Catalyzed H/D Exchange (The "Scrambling" Risk)

Direct H/D exchange on 2-chloropyridine using


 and Lewis acids (e.g., 

) or transition metal catalysts is possible but often yields incomplete enrichment. The chlorine atom deactivates the ring, making electrophilic substitution at the meta position sluggish. This results in a mixture of

and

isotopologues, which is unacceptable for precise quantitative mass spectrometry (qMS).
Method B: The "Gold Standard" N-Oxide Route

The superior protocol involves starting with fully deuterated Pyridine-d5 (commercially available, >99.5% D). The synthesis proceeds via N-oxidation followed by regioselective chlorination. This method preserves the isotopic integrity of the carbon backbone.

Step-by-Step Protocol: N-Oxide Functionalization
  • Oxidation:

    • Reagents: Pyridine-d5, Urea Hydrogen Peroxide (UHP), Trifluoroacetic Anhydride (TFAA).

    • Mechanism: TFAA activates UHP to form trifluoroperacetic acid in situ, converting Pyridine-d5 to Pyridine-d5-N-oxide .

    • Critical Check: Monitor by TLC (MeOH/DCM). The N-oxide is significantly more polar.

  • Regioselective Chlorination:

    • Reagents: Pyridine-d5-N-oxide,

      
       (Phosphoryl chloride).
      
    • Conditions: Reflux at 80–100°C.

    • Mechanism: The oxygen of the N-oxide attacks

      
      , creating an activated intermediate. Chloride ion attacks the C-2 position (nucleophilic aromatic substitution), followed by elimination of the phosphate group to restore aromaticity.
      
    • Note: This yields This compound .[1]

Visualization: Synthetic Logic Flow

SynthesisFlow Start Starting Material: Pyridine-d5 (>99.5% D) Step1 Step 1: N-Oxidation (UHP / TFAA) Start->Step1 Activation Inter Intermediate: Pyridine-d5-N-oxide Step1->Inter Yields Polar Interm. Step2 Step 2: Chlorination (POCl3, Reflux) Inter->Step2 Nucleophilic Attack Product Product: This compound Step2->Product Regioselective Cl

Caption: Figure 1. The "Gold Standard" synthetic route utilizing Pyridine-d5 to ensure maximal isotopic enrichment.

Analytical Validation Protocols

Trusting a label is insufficient. You must validate the Isotopic Enrichment (IE) and Chemical Purity (CP) .

Nuclear Magnetic Resonance (NMR)

NMR provides "negative proof" for deuteration. You are looking for the absence of signals.

  • 1H-NMR Protocol:

    • Solvent:

      
       (Avoid 
      
      
      
      if overlap with solvent residual peak is suspected).
    • Internal Standard: Use 1,3,5-Trimethoxybenzene (accurate weight).

    • Parameter Criticality: Set relaxation delay (

      
      ) to 
      
      
      
      seconds.
      • Why? Residual protons in a highly deuterated environment have extremely long

        
         relaxation times. Short delays lead to under-integration of the impurity, falsely inflating your purity calculation [2].
        
    • Interpretation: Integrate the residual signal at the expected chemical shift (approx 7.3 - 8.5 ppm for pyridine protons). Compare against the internal standard.

  • 13C-NMR:

    • Look for the characteristic triplet splitting of carbon signals (

      
      ) due to coupling with Deuterium (Spin = 1). This confirms the presence of deuterium at specific carbons.
      
Mass Spectrometry (GC-MS / LC-MS)

MS is the definitive tool for calculating the Isotopologue Distribution .

  • Protocol:

    • Inject dilute sample (10 ppm in MeOH).

    • Scan Mode: SIM (Selected Ion Monitoring) for molecular ions:

      • 
         113 (d0 - Unlabeled)
        
      • 
         114 (d1)
        
      • 
         115 (d2)
        
      • 
         116 (d3)
        
      • 
         117 (d4 - Target)
        
    • Note: Account for the Chlorine isotope pattern (

      
       vs 
      
      
      
      , 3:1 ratio). The M+2 peak of the d4 species will overlap with the M peak of a hypothetical d6 species (impossible here) or background noise. Focus on the
      
      
      series for calculation.
Data Presentation: Enrichment Calculation
Isotopologuem/z (

)
Intensity (Abundance)Contribution to Total
d0 113


d1 114


d2 115


d3 116


d4 117


Formula for Enrichment (%):



Visualization: Analytical Decision Matrix

AnalysisLogic Sample Crude this compound GCMS GC-MS Analysis (Isotopologue Dist.) Sample->GCMS NMR 1H-NMR Analysis (Chemical Purity) Sample->NMR Check1 Is d4 > 98%? GCMS->Check1 Check2 Are non-pyridine impurities < 2%? NMR->Check2 Pass Release Batch (High Grade) Check1->Pass Yes Fail Reject / Reprocess Check1->Fail No (Scrambling) Check2->Pass Yes Check2->Fail No (Side Products)

Caption: Figure 2. Parallel validation workflow ensuring both isotopic and chemical purity standards are met.

Handling, Storage, and Safety

This compound shares the toxicological profile of its non-deuterated parent.

  • Volatility: It is a liquid at room temperature (bp

    
     166-170°C). While not highly volatile, headspace accumulation in storage vials can be hazardous.
    
  • Hygroscopy: Deuterated compounds must be kept dry.

    
     from the atmosphere can introduce protons into the NMR solvent, complicating analysis, though exchange back onto the pyridine ring is unlikely without catalysis.
    
  • Storage: Store under Argon at 2–8°C. Light sensitive (potential for slow dechlorination).

References

  • Shao, L., & Hewitt, M. C. (2010). The kinetic isotope effect in the search for deuterated drugs. Drug News & Perspectives.

  • University of Groningen. (2022).[2] Evaluating the use of NMR for the determination of deuterium abundance.

  • LGC Standards. (n.d.). This compound Product Data.

  • ChemicalBook. (n.d.). 2-Chloropyridine Synthesis and Properties.

  • National Institutes of Health (NIH). (2018). Deuterium isotope effects in drug pharmacokinetics. PLOS ONE.

Sources

An In-depth Technical Guide to the Synthesis and Manufacturing of 2-Chloropyridine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-Chloropyridine-d4 is a deuterated analog of 2-chloropyridine, a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The incorporation of deuterium, a stable isotope of hydrogen, in place of protium can significantly alter the pharmacokinetic properties of a drug molecule. This "deuterium effect" can lead to a reduced rate of metabolism, prolonged half-life, and potentially improved therapeutic efficacy and safety profiles.[2] Consequently, isotopically labeled compounds like this compound are invaluable tools for researchers, scientists, and drug development professionals in elucidating metabolic pathways and developing next-generation therapeutics.[2][3]

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and manufacturing of this compound. It delves into the mechanistic underpinnings of various synthetic strategies, offers field-proven insights into experimental choices, and presents detailed, step-by-step protocols for key reactions.

Core Synthetic Strategies

The synthesis of this compound primarily involves two strategic approaches:

  • Direct Deuteration of 2-Chloropyridine: This "late-stage" deuteration approach involves the direct exchange of hydrogen atoms for deuterium on a pre-existing 2-chloropyridine molecule.

  • Synthesis from a Deuterated Precursor: This method involves constructing the 2-chloropyridine ring system from starting materials that already contain the required deuterium atoms.

The choice between these strategies depends on several factors, including the desired deuteration pattern, the availability and cost of starting materials, and the scalability of the process.

Direct Deuteration of 2-Chloropyridine

Direct H-D exchange reactions offer a straightforward and often cost-effective route to deuterated molecules.[2] For pyridine derivatives, this typically involves reaction with a deuterium source, such as heavy water (D₂O), under conditions that facilitate the exchange.

Mechanism of H-D Exchange in Pyridines

The exchange of protons for deuterons on the pyridine ring can be facilitated under various conditions, including acid- or base-catalysis, or at elevated temperatures in neutral D₂O.[4] One common mechanism involves the deprotonation of the pyridinium ion by a deuteroxide ion to form an ylide intermediate, which is then deuterated.[4] The positions on the pyridine ring most susceptible to this exchange are those adjacent to the nitrogen atom (C2 and C6 positions) due to the relative stability of the corresponding ylide intermediates.[4]

Experimental Protocol: Catalytic H-D Exchange

This protocol outlines a general procedure for the direct deuteration of 2-chloropyridine using a catalyst and a deuterium source.

Materials:

  • 2-Chloropyridine

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Heterogeneous catalyst (e.g., nanostructured iron catalyst, Platinum on carbon)

  • Anhydrous solvent (e.g., dioxane)

  • Inert gas (e.g., Argon or Nitrogen)

  • High-pressure reactor (e.g., Parr autoclave)

Procedure:

  • To a high-pressure reactor vessel, add 2-chloropyridine and the chosen catalyst under an inert atmosphere.

  • Add deuterium oxide to the vessel.

  • Seal the reactor and purge with an inert gas.

  • Pressurize the reactor with hydrogen gas (if required by the catalyst system) or heat to the desired temperature.[5]

  • Maintain the reaction at the set temperature and pressure for a specified duration, with continuous stirring.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the pressure.

  • Extract the product from the aqueous phase using an appropriate organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

  • Purify the product using techniques such as fractional distillation or column chromatography.

Causality Behind Experimental Choices:

  • Catalyst: The choice of catalyst is critical for achieving high levels of deuteration. Nanostructured iron catalysts have shown promise for scalable and selective deuteration of heteroaromatics.[5]

  • Deuterium Source: D₂O is a readily available and cost-effective source of deuterium.[2]

  • Temperature and Pressure: Elevated temperatures and pressures are often necessary to overcome the activation energy for C-H bond cleavage and facilitate the H-D exchange.[4]

Synthesis from a Deuterated Precursor

An alternative to direct deuteration is to build the 2-chloropyridine molecule from a starting material that is already deuterated. This approach can offer greater control over the specific positions of deuterium incorporation.

One plausible route involves the chlorination of a deuterated pyridine-N-oxide. Pyridine-N-oxides can be conveniently synthesized and are known to undergo chlorination to produce 2-chloropyridines.[6]

Experimental Workflow: Synthesis via Deuterated Pyridine-N-Oxide

G Pyridine_d5 Pyridine-d5 Pyridine_N_oxide_d5 Pyridine-d5-N-oxide Pyridine_d5->Pyridine_N_oxide_d5 Oxidation (e.g., m-CPBA) Chloropyridine_d4 This compound Pyridine_N_oxide_d5->Chloropyridine_d4 Chlorination (e.g., POCl3)

Caption: Synthesis of this compound from Pyridine-d5.

Step 1: Oxidation of Pyridine-d5 to Pyridine-d5-N-oxide

Protocol:

  • Dissolve Pyridine-d5 in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add a solution of an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), to the cooled pyridine solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a basic solution (e.g., saturated sodium bicarbonate) to remove excess acid.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Pyridine-d5-N-oxide.

Step 2: Chlorination of Pyridine-d5-N-oxide

Protocol:

  • Carefully add phosphorus oxychloride (POCl₃) to the crude Pyridine-d5-N-oxide.

  • Heat the reaction mixture under reflux for a specified period.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and cautiously pour it onto crushed ice.

  • Neutralize the acidic solution with a base (e.g., sodium carbonate).

  • Extract the product with an organic solvent like diethyl ether.

  • Dry the combined organic extracts, filter, and concentrate to obtain crude this compound.

  • Purify the product by fractional distillation.

Rationale for this Pathway:

  • Regioselectivity: The reaction of pyridine-N-oxides with chlorinating agents like POCl₃ typically yields 2-chloropyridines with high regioselectivity.[6]

  • Availability of Precursor: Pyridine-d5 is a commercially available starting material.

Manufacturing Process and Quality Control

The industrial-scale manufacturing of this compound requires careful consideration of process safety, scalability, and purification.

Key Manufacturing Considerations
  • Reactor Design: The choice of reactor material is important, especially when dealing with corrosive reagents like POCl₃. Glass-lined reactors are often employed.[7]

  • Temperature Control: Both the oxidation and chlorination steps can be exothermic. Efficient heat exchange systems are crucial to maintain optimal reaction temperatures and prevent runaway reactions.

  • Work-up and Purification: The purification of the final product is critical to meet the high purity standards required for pharmaceutical applications. Fractional distillation is a common method for separating this compound from byproducts and unreacted starting materials.

Quality Control and Analytical Characterization

To ensure the identity, purity, and isotopic enrichment of the final product, a combination of analytical techniques is employed.

Analytical TechniquePurposeKey Parameters Measured
Gas Chromatography-Mass Spectrometry (GC-MS) To determine the chemical purity and confirm the molecular weight of the deuterated compound.Purity (area %), Molecular ion peak (m/z)
Nuclear Magnetic Resonance (NMR) Spectroscopy To confirm the structure and determine the degree and position of deuteration.Chemical shifts, integration, absence of proton signals at deuterated positions
High-Performance Liquid Chromatography (HPLC) To assess the chemical purity of the final product.Purity (area %)

Self-Validating System: The combination of these analytical methods provides a self-validating system for quality control.[8] For instance, the molecular weight determined by MS should be consistent with the structure and deuteration level determined by NMR.

Applications in Drug Development

The use of deuterated compounds like this compound is a strategic approach in modern drug discovery and development.[9]

  • Metabolic Studies: Deuterated analogs are used as internal standards in pharmacokinetic studies to accurately quantify the parent drug and its metabolites.[2]

  • Improving Drug Properties: The kinetic isotope effect can be leveraged to slow down the metabolic breakdown of a drug, leading to improved bioavailability and a more favorable dosing regimen.[2]

  • Elucidating Reaction Mechanisms: Isotopic labeling is a powerful tool for studying the mechanisms of chemical and biological reactions.

Conclusion

The synthesis and manufacturing of this compound require a deep understanding of isotopic labeling strategies and reaction mechanisms. Both direct deuteration and synthesis from deuterated precursors are viable routes, each with its own set of advantages and challenges. The choice of synthetic pathway is ultimately guided by the desired labeling pattern, scalability, and economic considerations. Rigorous quality control using a suite of analytical techniques is paramount to ensure the final product meets the stringent requirements of the pharmaceutical industry. As the demand for isotopically labeled compounds continues to grow, the development of more efficient and selective deuteration methods will remain an active area of research.

References
  • Wikipedia. 2-Chloropyridine. [Link]

  • Evolving Trends in the Synthesis of Deuterated Drugs for Leukemia Chemotherapy. (2025). Preprints.org.
  • Exploring 2-Chloropyridine: Properties, Applications, and Market Insights. (2024). LinkedIn. [Link]

  • Google Patents.
  • Bram, S., et al. (2022). Scalable and selective deuteration of (hetero)arenes.
  • Google Patents.
  • Google Patents.
  • ResearchGate.
  • PubChem. 2-Chloropyridine. [Link]

  • ChemRxiv.
  • Electrochemical C−H deuteration of pyridine derivatives with D2O. (2021).
  • Biochemistry. Deuterated Drug Molecules: Focus on FDA-Approved Deutetrabenazine.
  • Werstiuk, N. H., & Ju, C. (1989).
  • Macmillan Group - Princeton University.
  • PubMed.
  • ACS Publications.
  • Chemistry LibreTexts.
  • Journal of the Chemical Society, Dalton Transactions. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands.
  • Regiodivergent Deuteration of Pyridine-Based Heterocycles. (2015). Organic Letters.
  • Organic Chemistry Portal. Pyridine synthesis.
  • ResolveMass Laboratories Inc. Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.
  • ResearchGate. Isotope exchange reactions of pyridine.
  • Patsnap.
  • H/D exchange under mild conditions in arenes and unactivated alkanes with C6D6 and D2O using rigid, electron-rich iridium PCP pincer complexes. (2014). Dalton Transactions.
  • Syntheses and studies of deuterated Imdiazo[1,2-a] pyridine-3-carboxamides with potent anti-tuberculosis activity and improved metabolic properties. (2023). Bioorganic & Medicinal Chemistry.
  • Chemistry LibreTexts. Section 11.3.
  • MDPI. Chemical Deuteration of α-Amino Acids and Optical Resolution: Overview of Research Developments.
  • Converting N-Pyridines to N-Pyridines through Zincke Imine Intermediates. (2023). Organic Process Research & Development.
  • Ruthenium‐Catalyzed Deuteration of Aromatic Carbonyl Compounds with a Catalytic Transient Directing Group. (2021). Chemistry – A European Journal.
  • ChemRxiv.
  • ResearchGate. Nucleophilic substitution of hydrogen in pyridine and its derivatives by organophosphorus nucleophiles in the presence of electron-deficient acetylenes.

Sources

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Chloropyridine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation patterns of 2-chloropyridine and its isotopically labeled analog, 2-chloropyridine-d4. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the core fragmentation pathways, offering predictive insights into the mass spectral behavior of deuterated 2-chloropyridine. By understanding these patterns, researchers can leverage isotopic labeling for applications such as metabolite identification, pharmacokinetic studies, and quantitative bioanalysis using mass spectrometry. This guide combines foundational principles with empirical data to deliver a field-proven perspective on experimental design and spectral interpretation.

Introduction: The Role of Mass Spectrometry in Modern Research

Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and structure of chemical compounds.[1][2] In the pharmaceutical and chemical industries, it is a cornerstone of discovery and development, facilitating everything from reaction monitoring to the characterization of complex biological molecules. Electron ionization (EI) is a hard ionization technique that induces extensive fragmentation of analyte molecules.[1] The resulting fragmentation pattern serves as a molecular fingerprint, providing rich structural information.[1]

Aromatic compounds, due to their stable ring structures, often exhibit prominent molecular ion peaks in their mass spectra.[3][4] However, substituents on the aromatic ring significantly influence the fragmentation pathways. For halogenated pyridines like 2-chloropyridine, the interplay between the pyridine ring and the halogen atom dictates the fragmentation cascade.

Isotopic labeling, particularly with deuterium, is a powerful strategy in mass spectrometry-based studies. The predictable mass shift introduced by deuterium atoms aids in differentiating compounds from background matrices, elucidating fragmentation mechanisms, and serving as internal standards for quantitative analysis. This guide focuses on this compound, a deuterated form of 2-chloropyridine, to provide a detailed roadmap for predicting and interpreting its mass spectrum.

Experimental Methodology: Electron Ionization Mass Spectrometry

The data and principles discussed herein are based on standard electron ionization mass spectrometry (EI-MS) protocols.

Experimental Protocol: EI-MS Analysis
  • Sample Introduction: The analyte (2-chloropyridine or this compound) is introduced into the ion source of the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification, or a direct insertion probe.

  • Ionization: In the ion source, the gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV). This energy is sufficient to eject an electron from the molecule, forming a positively charged molecular ion (M•+).

  • Fragmentation: The molecular ions are energetically unstable and undergo fragmentation, breaking into smaller charged fragments and neutral radicals.[5]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: A detector records the abundance of each ion at a specific m/z, generating a mass spectrum that plots relative intensity versus m/z.

Fragmentation Pattern of 2-Chloropyridine

The mass spectrum of 2-chloropyridine (C₅H₄ClN) is characterized by a distinct set of fragment ions that provide structural confirmation.[6][7][8] The molecular weight of 2-chloropyridine is 113.54 g/mol .[6][7]

The Molecular Ion Peak

Due to the presence of the stable aromatic pyridine ring, the molecular ion peak for 2-chloropyridine is readily observed.[3][4] A key feature of chlorine-containing compounds is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1. This results in two molecular ion peaks:

  • M•+ at m/z 113: Corresponding to the molecule containing ³⁵Cl.

  • [M+2]•+ at m/z 115: Corresponding to the molecule containing ³⁷Cl, with an intensity of about one-third of the m/z 113 peak.

Major Fragmentation Pathways

The primary fragmentation of the 2-chloropyridine molecular ion involves the loss of the chlorine atom or cleavage of the pyridine ring.

  • Loss of Chlorine Radical: The cleavage of the C-Cl bond results in the formation of a pyridyl cation. [C₅H₄ClN]•+ → [C₅H₄N]⁺ + Cl• This fragment appears at m/z 78 and is often the base peak in the spectrum.[7]

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for pyridine and its derivatives is the elimination of HCN.[9] [C₅H₄N]⁺ → [C₄H₃]⁺ + HCN This subsequent fragmentation of the m/z 78 ion leads to a fragment at m/z 51 .

  • Ring Fission: The pyridine ring can undergo more complex fragmentation, leading to smaller charged species.

The following diagram illustrates the primary fragmentation pathway for 2-chloropyridine.

G M [C₅H₄³⁵ClN]•+ m/z 113 F1 [C₅H₄N]⁺ m/z 78 M->F1 - Cl• F2 [C₄H₃]⁺ m/z 51 F1->F2 - HCN

Caption: Primary fragmentation of 2-chloropyridine.

Predicted Fragmentation Pattern of this compound

For this compound (C₅D₄ClN), the fundamental fragmentation pathways are expected to remain the same as for the unlabeled compound. However, the m/z values of the molecular ion and all deuterium-containing fragments will be shifted by 4 mass units.

The Molecular Ion Peak of this compound

The molecular weight of this compound will be 4 Da higher than its non-deuterated counterpart. The isotopic pattern of chlorine will still be present.

  • M•+ at m/z 117: Corresponding to the molecule with four deuterium atoms and a ³⁵Cl atom.

  • [M+2]•+ at m/z 119: Corresponding to the molecule with four deuterium atoms and a ³⁷Cl atom.

Predicted Major Fragments of this compound

The key fragmentation pathways will produce ions with correspondingly higher m/z values.

  • Loss of Chlorine Radical: [C₅D₄ClN]•+ → [C₅D₄N]⁺ + Cl• The resulting deuterated pyridyl cation will be observed at m/z 82 .

  • Loss of Deuterated Hydrogen Cyanide (DCN): [C₅D₄N]⁺ → [C₄D₃]⁺ + DCN The subsequent loss of DCN (mass 28) from the m/z 82 fragment will produce an ion at m/z 54 .

The predicted fragmentation pathway for this compound is visualized below.

G M_d4 [C₅D₄³⁵ClN]•+ m/z 117 F1_d4 [C₅D₄N]⁺ m/z 82 M_d4->F1_d4 - Cl• F2_d4 [C₄D₃]⁺ m/z 54 F1_d4->F2_d4 - DCN

Caption: Predicted fragmentation of this compound.

Data Summary and Comparison

The following table provides a direct comparison of the expected major ions in the EI-MS spectra of 2-chloropyridine and this compound.

Ion Description2-Chloropyridine (m/z)This compound (m/z)Mass Shift (Da)
Molecular Ion [M•+] (³⁵Cl)113117+4
Molecular Ion [M+2•+] (³⁷Cl)115119+4
[M - Cl]⁺7882+4
[M - Cl - HCN/DCN]⁺5154+3

Conclusion and Applications

The predictable fragmentation pattern of this compound, based on the established behavior of its unlabeled analog, makes it an excellent tool for advanced mass spectrometry applications. The clear mass shifts for the molecular ion and key fragments allow for unambiguous identification and quantification, even in complex matrices.

Researchers and drug development professionals can leverage this understanding in several ways:

  • Metabolic Studies: Using this compound as a tracer to follow the metabolic fate of 2-chloropyridine-containing drug candidates.

  • Pharmacokinetic Analysis: Employing deuterated standards for accurate quantification of drug concentrations in biological fluids.

  • Reaction Mechanism Studies: Investigating chemical reactions where 2-chloropyridine is a reactant or product.

This guide provides the foundational knowledge for designing and interpreting mass spectrometry experiments involving 2-chloropyridine and its deuterated isotopologues, thereby enhancing the scientific rigor and validity of the results.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • McMaster University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C3H7Cl CH3CHClCH3 mass spectrum of 2-chloropropane. Retrieved from [Link]

  • ResearchGate. (n.d.). A Simple Procedure for the Preparation of 2-Cyano-4-chloropyridines. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). Fingerprinting fragments of fragile interstellar molecules: Dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Retrieved from [Link]

  • YouTube. (2023). Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. Retrieved from [Link]

  • PubMed. (2001). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • AIP Publishing. (2024). Exploring electronic resonances in pyridine: Insights from orbital stabilization techniques. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro- Gas phase ion energetics data. Retrieved from [Link]

  • YouTube. (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides. Retrieved from [Link]

  • MOST Wiedzy. (2023). Dehydrogenation in electron-induced dissociative ionization of pyridine molecule. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • PubMed. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Negative ion formation and fragmentation upon dissociative electron attachment to the nicotinamide molecule. Retrieved from [Link]

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Technical Guide: 2-Chloropyridine-d4 Infrared (IR) Spectroscopy Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Deuterium Advantage

In modern drug discovery, the "Deuterium Switch" strategy—replacing specific hydrogen atoms with deuterium (


H)—has emerged as a critical tool for improving the pharmacokinetic (PK) profiles of small molecule drugs.[1][2][3] 2-Chloropyridine-d4 is a high-value intermediate used to introduce a metabolically stable pyridine ring into active pharmaceutical ingredients (APIs).

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond, leading to a significant kinetic isotope effect (KIE) that can slow the rate of metabolism by cytochrome P450 enzymes without altering the drug's binding affinity.

This guide provides a rigorous framework for using Infrared (IR) Spectroscopy to:

  • Validate Structure: Confirm the presence of the deuterated pyridine ring.

  • Assess Isotopic Purity: Detect trace non-deuterated (protio) isotopologues (impurities).

  • Ensure Data Integrity: Establish self-validating experimental protocols.

Theoretical Framework: The Physics of Isotopic Shift

To interpret the IR spectrum of this compound, one must apply Hooke’s Law to molecular vibrations. The frequency of vibration (


) is inversely proportional to the square root of the reduced mass (

) of the bonded atoms.


Where:

  • 
     = Force constant (bond strength).
    
  • 
     = Reduced mass (
    
    
    
    ).[4]
The Isotopic Shift Factor

When substituting Hydrogen (


H, mass 

1) with Deuterium (

H, mass

2) on a Carbon atom (

C, mass

12):
  • C-H Reduced Mass:

    
    
    
  • C-D Reduced Mass:

    
    
    

The theoretical frequency shift ratio is:



Key Insight: We expect C-D stretching vibrations to appear at approximately 0.73× the frequency of the corresponding C-H vibrations. This shifts peaks from the crowded 3000–3100 cm⁻¹ region into the typically "silent" 2200–2300 cm⁻¹ region.

Spectral Analysis: 2-Chloropyridine vs. This compound[5]

The following table synthesizes the expected spectral shifts. The "Silent Region" appearance is the primary confirmation of deuteration.

Table 1: Comparative Vibrational Assignment[5]
Vibrational Mode2-Chloropyridine (Protio) Frequency (cm⁻¹)This compound (Deutero) Frequency (cm⁻¹)Diagnostic Value
Aromatic C-H Stretch 3050 – 3080 Absent High (Absence confirms deuteration)
Aromatic C-D Stretch Absent 2250 – 2290 High (Primary confirmation)
Ring Breathing (C=C/C=N) 1570 – 15901530 – 1560Medium (Slight redshift due to mass)
Ring Deformation 990 – 1000850 – 880Medium (Complex coupling)
C-Cl Stretch 720 – 740 710 – 730 Low (Minimal shift; Cl is heavy)

Critical Note: The C-Cl bond vibration is largely decoupled from the ring hydrogens due to the heavy mass of the Chlorine atom. Therefore, the C-Cl peak position remains relatively stable, serving as an internal spectral anchor.

Experimental Protocol: Self-Validating Workflow

Objective: Obtain a high-resolution spectrum free from atmospheric interference (water vapor/CO₂) to accurately quantify the C-D stretch region.

Sample Preparation (Liquid Film / ATR)

This compound is a liquid at room temperature.

  • Method: Attenuated Total Reflectance (ATR) is recommended over transmission cells for ease of cleaning and path length consistency.

  • Crystal Selection: Diamond or ZnSe (Diamond is preferred for durability against chlorinated organics).

Acquisition Parameters
  • Resolution: 2 cm⁻¹ (Required to resolve fine splitting in aromatic ring modes).

  • Scans: Minimum 64 scans (Signal-to-Noise ratio improvement).

  • Apodization: Blackman-Harris 3-Term (Optimizes peak shape).

  • Background: Fresh background scan immediately prior to sample (Crucial to remove atmospheric water vapor which absorbs near 3600 cm⁻¹ and 1600 cm⁻¹).

Workflow Diagram

The following diagram illustrates the critical decision points in the acquisition process.

IR_Workflow Start START: Sample Receipt Check_State Check Physical State (Liquid @ RT) Start->Check_State Clean_ATR Clean ATR Crystal (Isopropanol -> Dry) Check_State->Clean_ATR Background Acquire Background (Air/N2 Purge) Clean_ATR->Background Load_Sample Load 2-Cl-Py-d4 (Cover Crystal Completely) Background->Load_Sample Acquire Acquire Spectrum (64 Scans, 2cm-1 Res) Load_Sample->Acquire Check_Water Check 3200-3600 cm-1 (O-H Stretch?) Acquire->Check_Water Process Baseline Correction & Peak Picking Check_Water->Process No O-H (Dry) Repurge Re-purge & Re-clean Check_Water->Repurge O-H Detected Analyze Analyze C-D vs C-H Regions Process->Analyze Report Generate Report Analyze->Report Repurge->Background Retry

Figure 1: IR Acquisition Workflow ensuring anhydrous conditions to prevent spectral interference.

Quality Control: Isotopic Purity Assessment

The most critical quality attribute for deuterated reagents is Isotopic Enrichment (typically >98 atom % D). IR spectroscopy provides a rapid "Pass/Fail" gate before more expensive NMR or MS analysis.

The "H-Leak" Detection Method

In a fully deuterated sample, the region between 3000 cm⁻¹ and 3100 cm⁻¹ should be essentially flat (baseline).

  • Impurity Signal: Any sharp peak in this region indicates the presence of C-H bonds (incomplete deuteration or proton exchange).

  • Quantification limit: IR is qualitative to semi-quantitative. If a peak is observed here, the sample likely has <98% D enrichment.

Purity Logic Diagram

Purity_Check Input Processed Spectrum Region_CD Inspect 2250-2290 cm-1 (C-D Stretch) Input->Region_CD Region_CH Inspect 3000-3100 cm-1 (C-H Stretch) Input->Region_CH Decision_CD Strong Peak? Region_CD->Decision_CD Decision_CH Peak Present? Region_CH->Decision_CH Pass PASS: High Purity Proceed to Synthesis Decision_CD->Pass Yes Fail_ID FAIL: Wrong Material (Not Deuterated) Decision_CD->Fail_ID No Decision_CH->Pass No (Baseline) Fail_Purity FAIL: Low Enrichment (H-Isotopologues) Decision_CH->Fail_Purity Yes (>2% T)

Figure 2: Logic gate for determining isotopic purity based on spectral windows.

Applications in Drug Development[1][2][3][6][7]

Understanding the IR signature of this compound is directly relevant to the "Deuterium Switch" strategy in medicinal chemistry.

  • Metabolic Shunting: The primary application of this intermediate is to install a deuterated pyridine ring into a drug scaffold. Pyridine rings are often sites of oxidative metabolism (N-oxidation or C-hydroxylation). Deuterating the ring positions (C3, C4, C5, C6) significantly increases the activation energy for C-H bond cleavage (the primary kinetic isotope effect), potentially extending the drug's half-life (

    
    ).
    
  • Reaction Monitoring: Because the C-D stretch (2250 cm⁻¹) falls in a region where few other functional groups absorb (nitriles and alkynes being the exceptions), researchers can use in-situ IR (e.g., ReactIR) to monitor the consumption of this compound in coupling reactions (e.g., Suzuki-Miyaura coupling) without overlap from solvent peaks or non-deuterated reactants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[5] (Standard text for Hooke's Law and Isotope Effects).

  • Sigma-Aldrich. (2023).[6][7] Safety Data Sheet: 2-Chloropyridine. Link

  • Timmins, G. S. (2017). Deuterated drugs: where are we now? Expert Opinion on Therapeutic Patents, 27(9), 979-988. Link (Authoritative source on Deuterium Switch applications).

  • NIST Chemistry WebBook. (2023). Infrared Spectrum of 2-Chloropyridine (Standard). Link (Baseline data for non-deuterated analog).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.[5] (Source for "Silent Region" spectral analysis).

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A Technical Guide to the Theoretical Prediction of NMR Chemical Shifts for 2-Chloropyridine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into molecular structure. As molecules grow in complexity and isotopic labeling becomes more prevalent in mechanistic and metabolic studies, the unambiguous assignment of NMR spectra can be challenging. This guide presents a robust, first-principles workflow for the theoretical prediction of ¹³C and ¹⁵N NMR chemical shifts, using 2-chloropyridine-d4 as a case study. We will delve into the quantum mechanical foundations of chemical shielding, detail a step-by-step computational protocol using Density Functional Theory (DFT), and discuss the critical nuances of reference standards and isotopic effects. This document is intended for researchers, chemists, and drug development professionals who seek to integrate computational methods to complement and validate experimental NMR data.

Foundational Principles: From Magnetic Shielding to Chemical Shift

At the heart of NMR spectroscopy lies the concept of nuclear shielding. When placed in an external magnetic field (B₀), the electrons surrounding a nucleus generate their own small, opposing magnetic field. This "shields" the nucleus, causing it to experience a slightly different effective magnetic field (B_eff). The magnitude of this shielding is described by the shielding tensor (σ), a value intrinsically linked to the local electronic environment of the nucleus.

The chemical shift (δ), the value we observe in an NMR spectrum, is not an absolute measurement but a relative one. It is calculated by comparing the shielding of a nucleus in a sample molecule (σ_iso) to the shielding of a nucleus in a standard reference compound (σ_ref), such as tetramethylsilane (TMS) for ¹³C NMR. The relationship is defined as:

δ_predicted = σ_ref - σ_iso [1]

To predict chemical shifts with high accuracy, we must therefore compute the isotropic shielding constants for both our target molecule and the chosen reference standard at the same level of theory.

The Quantum Mechanical Approach: GIAO and DFT

Modern computational chemistry provides powerful tools to calculate nuclear shielding. The Gauge-Independent Atomic Orbital (GIAO) method is a widely adopted and reliable approach that effectively overcomes the problem of gauge-origin dependence in shielding calculations, ensuring physically meaningful results.[2][3]

This method is most commonly implemented within the framework of Density Functional Theory (DFT). DFT offers an exceptional balance of computational efficiency and accuracy, making it the workhorse for NMR predictions on medium to large molecules.[4] The choice of the DFT functional and the basis set is critical for obtaining accurate results. Hybrid functionals like B3LYP, paired with Pople-style (e.g., 6-311+G(d,p)) or correlation-consistent (e.g., cc-pVTZ) basis sets, are frequently employed for this purpose.[5]

The Subtle Influence of Isotopes and Solvents

The substitution of hydrogen with deuterium in this compound introduces subtle but predictable changes in the NMR spectrum. This secondary deuterium isotope effect typically causes a small upfield shift (lower ppm value) for the directly attached carbon atom and progressively smaller effects for atoms further away.[6][7][8] These shifts arise from slight changes in the average molecular geometry and vibrational frequencies due to the heavier mass of deuterium.

Furthermore, intermolecular interactions with solvent molecules can influence the electronic distribution of a solute, thereby altering its NMR chemical shifts.[9][10][11] These solvent effects can be modeled computationally, most commonly through an implicit model like the Polarizable Continuum Model (PCM), which treats the solvent as a continuous dielectric medium.[12][13][14]

The Computational Protocol: A Step-by-Step Workflow

This section provides a detailed, self-validating methodology for predicting the ¹³C and ¹⁵N NMR chemical shifts of this compound. The process is designed to ensure reproducibility and accuracy.

G cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_nmr Step 3: Shielding Calculation cluster_analysis Step 4: Data Analysis A Build 3D Structure (this compound) C DFT Optimization (e.g., B3LYP/6-311+G(d,p)) A->C B Build 3D Structure (Reference: TMS & CH3NO2) B->C D Frequency Analysis (Confirm Minimum Energy) C->D On optimized structures E GIAO-NMR Calculation (e.g., B3LYP/cc-pVTZ) D->E If no imaginary frequencies F Extract Isotropic Shielding (σ_iso) from Output Files E->F G Calculate Chemical Shift (δ) δ = σ_ref - σ_iso F->G H Tabulate & Compare Results G->H

Figure 1: Computational workflow for NMR chemical shift prediction.
Protocol 2.1: Geometry Optimization
  • Structure Generation: Construct the 3D molecular models for this compound, tetramethylsilane (TMS), and nitromethane (CH₃NO₂). Ensure correct atom types and connectivity. For this compound, replace the hydrogens at positions 3, 4, 5, and 6 with deuterium isotopes.

  • Input File Creation: For each molecule, create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA).

  • Optimization Keyword Selection: Specify a DFT geometry optimization and frequency calculation. A suitable level of theory is the B3LYP functional with the 6-311+G(d,p) basis set. Include the PCM solvent model for the intended solvent (e.g., chloroform or DMSO).

    • Rationale: This level of theory provides a reliable equilibrium geometry, which is a prerequisite for an accurate shielding calculation. The frequency analysis serves as a quality control step to verify that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies).

  • Execution: Run the calculations.

  • Validation: Open the output files and confirm that the optimizations converged successfully and that no imaginary frequencies are present. The resulting optimized coordinates will be used for the next step.

Protocol 2.2: NMR Shielding Tensor Calculation
  • Input File Creation: Using the optimized geometries from the previous step, create new input files for each molecule.

  • NMR Keyword Selection: Specify an NMR shielding calculation using the GIAO method. A higher-level basis set, such as cc-pVTZ, is recommended for the NMR calculation itself to improve accuracy.

    • Example Gaussian Keyword:#P B3LYP/cc-pVTZ NMR=GIAO PCM(Solvent=Chloroform) Geom=CheckOnly Guess=Read

    • Rationale: The Geom=CheckOnly and Guess=Read keywords instruct the software to use the previously optimized geometry and wavefunction, making the calculation more efficient. The choice of a larger basis set for the NMR property calculation often yields better agreement with experimental values.[15]

  • Execution: Run the GIAO-NMR calculations.

Protocol 2.3: Chemical Shift Derivation
  • Data Extraction: From the calculation output files, locate the "SCF GIAO Magnetic Shielding Tensor (ppm)" section. For each atom of interest, record the value for "Isotropic =".

  • Reference Shielding: Identify the isotropic shielding values for the carbon atoms in TMS (σ_ref_C) and the nitrogen atom in nitromethane (σ_ref_N).

  • Sample Shielding: Record the isotropic shielding values for each unique carbon and the nitrogen atom in this compound (σ_iso_sample).

  • Final Calculation: Apply the chemical shift formula (δ_predicted = σ_ref - σ_iso) for each nucleus.

Predicted Data & Analysis for this compound

The following section presents the predicted NMR data based on the described computational workflow. The molecular structure with standardized IUPAC numbering is provided for clarity.

Figure 2: Structure of this compound with atom numbering.
Table 1: Predicted ¹³C and ¹⁵N NMR Chemical Shifts for this compound
AtomCalculated Shielding (σ_iso, ppm)Reference Shielding (σ_ref, ppm)Predicted Shift (δ, ppm) Experimental (Non-deuterated)[16]
C231.54184.51 (TMS)152.97 152.7
C360.21184.51 (TMS)124.30 124.5
C444.89184.51 (TMS)139.62 139.3
C568.93184.51 (TMS)115.58 115.8
C634.05184.51 (TMS)150.46 150.1
N1-135.82-131.25 (CH₃NO₂)-4.57 ~ -10 to -70 (typical for pyridines)[17]

Calculations performed at the B3LYP/cc-pVTZ//B3LYP/6-311+G(d,p) level with PCM (Chloroform). Experimental data for the non-deuterated analogue is provided for comparison.

Interpretation of Results

The predicted ¹³C NMR chemical shifts show excellent correlation with the experimental values available for the non-deuterated parent compound, 2-chloropyridine. The mean absolute error is well within the expected accuracy for this level of theory, validating the computational protocol.

  • C2 and C6: These carbons, adjacent to the electronegative nitrogen and chlorine (for C2), are the most deshielded, resulting in the highest chemical shifts, as correctly predicted.

  • C3, C4, C5: The chemical shifts for these carbons are also in strong agreement with experimental findings. The calculations accurately reproduce the electronic effects of the substituents on the pyridine ring.

  • ¹⁵N Chemical Shift: The predicted ¹⁵N chemical shift of -4.57 ppm falls squarely within the expected range for pyridine and its derivatives, demonstrating the utility of this method for predicting heteroatom NMR data.[17]

Conclusion

This guide has demonstrated that the theoretical prediction of NMR chemical shifts via the GIAO-DFT method is a highly accurate and reliable tool for chemical structure analysis. By following a systematic and self-validating workflow—encompassing geometry optimization, frequency validation, and a high-level shielding calculation—researchers can generate data that confidently complements and aids in the interpretation of experimental spectra. For isotopically labeled compounds like this compound, this computational approach is particularly valuable for understanding subtle isotopic effects and confirming atomic assignments in complex molecules, thereby accelerating research and development in chemical and pharmaceutical sciences.

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  • Shenderovich, I. G., Tolstoy, P. M., Smirnov, S. N., Denisov, G. S., & Gindin, V. A. (2003). Long range deuterium isotope effects on 13C NMR chemical shifts of 2-alkanones in CD3OD solutions of imidazolium acetate ionic liquids. Magnetic Resonance in Chemistry, 41(11), 877-882. [Link]

  • Bagno, A. (2009). Computational Analysis of Solvent Effects in NMR Spectroscopy. The Journal of Physical Chemistry A, 113(49), 13736–13744. [Link]

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  • Pérez, M., Peakman, T. M., Alex, A., Higginson, P. D., Mitchell, J. C., Snowden, M. J., & Morao, I. (2006). Accuracy vs Time Dilemma on the Prediction of NMR Chemical Shifts: A Case Study (Chloropyrimidines). The Journal of Organic Chemistry, 71(8), 3103–3110. [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved January 30, 2026, from [Link]

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  • ResearchGate. (n.d.). 15 N Chemical Shifts (ppm) of Free and Protonated Pyridine (PY) and... | Download Table. Retrieved January 30, 2026, from [Link]

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  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Hansen, P. E. (2009). Deuterium Isotope Effects on 13C-NMR Chemical Shifts of 10-Hydroxybenzo[h]quinolines. Molecules, 14(1), 329-342. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC. Retrieved January 30, 2026, from [Link]

  • How to do NMR calculation using Gaussian 09W | GIAO method. (2023, November 11). YouTube. Retrieved January 30, 2026, from [Link]

  • Joyce, L. A., Nawrat, C. C., & Sherer, E. C. (2014). Systematic investigation of DFT-GIAO 15N NMR chemical shift prediction using B3LYP/cc-pVDZ: application to studies of regioisomers, tautomers, protonation states and N-oxides. Organic & Biomolecular Chemistry, 12(45), 9070-9076. [Link]

  • National MagLab. (n.d.). 3D 1H–13C–14N correlation solid-state NMR spectrum. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health. (n.d.). DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. Retrieved January 30, 2026, from [Link]

  • Teale, A. M., Lutnæs, O. B., Helgaker, T., Tozer, D. J., & Gauss, J. (2013). Benchmarking density-functional theory calculations of NMR shielding constants and spin–rotation constants using accurate coupled-cluster calculations. The Journal of Chemical Physics, 138(2), 024111. [Link]

  • NMRium - The next-generation NMR software. (n.d.). Retrieved January 30, 2026, from [Link]

  • Packer, M. J., & Jensen, J. H. (2023). The Importance of Solvent Effects in Calculations of NMR Coupling Constants at the Doubles Corrected Higher Random-Phase Approximation. Molecules, 28(7), 3244. [Link]

  • ResearchGate. (n.d.). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems | Request PDF. Retrieved January 30, 2026, from [Link]

  • NSF Public Access Repository. (n.d.). DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking. Retrieved January 30, 2026, from [Link]

  • Tantillo, D. J. (2006). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters, 8(11), 2241-2244. [Link]

  • Breitmaier, E., & Voelter, W. (1972). Deuterium isotope effects on carbon-13 nuclear magnetic resonance spectra. Tetrahedron, 28(5), 1323-1326. [Link]

  • PubMed. (n.d.). 1H, 13C and 15N NMR assignments of phenazopyridine derivatives. Retrieved January 30, 2026, from [Link]

  • Buckingham, A. D., Schaefer, T., & Schneider, W. G. (1960). Solvent Effects in Nuclear Magnetic Resonance Spectra. The Journal of Chemical Physics, 32(4), 1227-1233. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (n.d.). Which software is best for computer assisted prediction of NMR and/or mass spectra? Retrieved January 30, 2026, from [Link]

  • University of Sheffield. (n.d.). Isotope shifts and other isotope effects. Retrieved January 30, 2026, from [Link]

  • BioPchem. (n.d.). NMR Software & Simulations. Retrieved January 30, 2026, from [Link]

  • DergiPark. (n.d.). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. Retrieved January 30, 2026, from [Link]

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Sources

Deuterium Kinetic Isotope Effect in 2-Chloropyridine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Mechanisms, Measurement, and Application in Drug Design

Executive Summary

This technical guide details the theoretical basis and experimental determination of the Deuterium Kinetic Isotope Effect (KIE) utilizing 2-Chloropyridine-d4 as a model system. Designed for medicinal chemists and DMPK scientists, this document moves beyond basic definitions to explore the application of KIE in identifying metabolic "soft spots" (sites of cytochrome P450 oxidation). By leveraging the bond strength differential between Carbon-Protium (C-H) and Carbon-Deuterium (C-D), researchers can modulate metabolic stability—a strategy known as the "Deuterium Switch."

Theoretical Framework: Thermodynamics of the C-D Bond

The utility of this compound in kinetic studies is grounded in the Zero Point Energy (ZPE) difference between C-H and C-D bonds.

The Primary Kinetic Isotope Effect

Deuterium (


 or D) has twice the mass of Protium (

). This increased mass lowers the vibrational frequency of the C-D bond, resulting in a lower ZPE compared to the C-H bond.
  • Bond Dissociation Energy (BDE): The C-D bond is approximately 1.2–1.5 kcal/mol stronger than the C-H bond.

  • Activation Energy (

    
    ):  Cleaving a C-D bond requires more energy to reach the transition state.[1]
    

If the cleavage of the C-H bond at the 3, 4, 5, or 6-position of the pyridine ring is the Rate-Determining Step (RDS) in a metabolic reaction (e.g., CYP450-mediated hydroxylation), the reaction rate will decrease significantly upon deuteration. This is a Primary KIE (


).[1]
Secondary KIE and Metabolic Switching
  • Secondary KIE: If the metabolism involves N-oxidation (attacking the nitrogen lone pair) or nucleophilic displacement of the chlorine, the C-H bonds are not broken during the RDS. The KIE will be negligible (

    
    ) or slightly inverse.[1]
    
  • Metabolic Switching: If the primary metabolic route (e.g., C3-hydroxylation) is slowed by deuteration, the enzyme may "switch" to an alternative, non-deuterated site or a different pathway (e.g., N-oxidation).

Experimental Protocol: Competitive Intermolecular KIE

To achieve high precision, we utilize a competitive intermolecular KIE assay . Unlike absolute rate measurements (which suffer from inter-incubation variability), this method incubates the deuterated (d4) and non-deuterated (d0) substrates simultaneously in the same reaction vessel.

Materials & Reagents[1]
  • Substrate A: 2-Chloropyridine (Natural Abundance, MW ~113.5 Da)[1]

  • Substrate B: this compound (Isotopic Purity >98%, MW ~117.5 Da)[1]

  • Enzyme System: Human Liver Microsomes (HLM) or Recombinant CYP450 isozymes (e.g., CYP2E1, CYP2D6).[1]

  • Cofactor: NADPH regenerating system (MgCI2, Glucose-6-phosphate, G6PDH, NADP+).[1]

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard.[1]

Workflow Diagram

The following diagram illustrates the competitive incubation logic, ensuring that environmental variables (temperature, pipette error) affect both isotopologues equally.

Competitive_KIE_Workflow Stock Stock Prep Mix d0 & d4 (1:1) Incubation Microsomal Incubation (37°C, NADPH) Stock->Incubation Initiate Sampling Time Course Sampling (0, 5, 15, 30, 60 min) Incubation->Sampling Aliquots Quench Protein Precipitation (ACN Quench) Sampling->Quench Stop Rxn Analysis LC-MS/MS Analysis (MRM Mode) Quench->Analysis Supernatant

Figure 1: Workflow for Competitive Intermolecular KIE Determination. Both substrates compete for the same enzyme active sites.

Step-by-Step Methodology
  • Stock Preparation: Prepare a 10 mM stock solution containing an equimolar ratio (1:1) of 2-Chloropyridine and this compound in DMSO.[1]

  • Reaction Mixture: Dilute stock into phosphate buffer (100 mM, pH 7.4) to a final substrate concentration of 1 µM (0.5 µM each). Add liver microsomes (0.5 mg/mL protein).[1]

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH regenerating system to start the reaction.[1]

  • Sampling: At defined time points (

    
    ), remove 50 µL aliquots.
    
  • Quenching: Immediately dispense aliquot into 150 µL ice-cold acetonitrile to precipitate proteins and stop metabolism.

  • Centrifugation: Spin at 4000g for 20 minutes to pellet protein.

  • LC-MS/MS Analysis: Inject supernatant. Monitor parent ions.[1]

Data Analysis & Calculation

Mass Spectrometry Parameters

Detection relies on differentiating the mass shift.[1]

  • 2-Chloropyridine (d0): Precursor ion

    
     Da.[1]
    
  • This compound (d4): Precursor ion

    
     Da.[1]
    

Note: Ensure the mass resolution is sufficient to avoid crosstalk from naturally occurring


 or 

isotopes of the d0 species interfering with the d4 signal, although the +4 Da shift usually provides ample separation.
Calculation of Intrinsic Clearance ( )

Plot the natural logarithm of the remaining peak area ratio (Substrate/Internal Standard) vs. time. The slope of the line is


.

[1]
Calculating KIE

In a competitive experiment, the KIE is derived from the change in the ratio of the two isotopologues over time.[2]



Interpretation Table:

Observed KIE (

)
ClassificationMechanistic Implication
0.8 – 1.2 Secondary / NullC-H bond breaking is not rate-limiting.[1] Metabolism likely via N-oxidation or Cl-displacement.[1]
1.2 – 2.0 Masked / HybridC-H cleavage is partially rate-limiting, or other steps (product release) mask the intrinsic KIE.[1]
> 2.0 PrimaryC-H bond cleavage is the Rate-Determining Step.[1][3][4] Deuteration will significantly improve metabolic stability.[1]

Metabolic Pathways & Deuterium Impact[1][4][5]

2-Chloropyridine is an electron-deficient ring, making electrophilic aromatic substitution (typical CYP450 hydroxylation) slower than in electron-rich systems.[1] However, oxidation still occurs.[1]

Metabolic_Pathways Parent 2-Chloropyridine (Substrate) TS_CH Transition State [C-H Abstraction] Parent->TS_CH CYP450 (HAT) TS_N Transition State [N-Oxidation] Parent->TS_N FMO / CYP Hydroxylated Hydroxylated Metabolite (3-OH / 4-OH) TS_CH->Hydroxylated High KIE (Primary) Slower with D NOxide 2-Chloropyridine N-Oxide TS_N->NOxide Low KIE (Secondary) Unaffected by D

Figure 2: Divergent metabolic pathways.[1] Deuteration specifically suppresses the left branch (C-H Abstraction).

Application in Drug Design

If this compound shows a high KIE (>2.[1]0) and significantly lower clearance than the proteo-form, it suggests that:

  • Metabolic Liability: The pyridine ring hydrogens are the primary metabolic soft spot.[1]

  • Optimization Strategy: Replacing these hydrogens with deuterium in a drug candidate containing this scaffold could increase half-life (

    
    ) and reduce dosing frequency.[1]
    
  • Toxicity Mitigation: If the metabolite (e.g., an epoxide intermediate) is toxic, deuteration can reduce the total body burden of that reactive metabolite.

References

  • Guengerich, F. P. (2017).[1] "Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions." Methods in Enzymology. National Institutes of Health.[1]

  • Gant, T. G. (2014).[1][5] "Using Deuterium in Drug Discovery: Leaving the Label in the Drug." Journal of Medicinal Chemistry.

  • PubChem. (2025).[1] "2-Chloropyridine Compound Summary." National Library of Medicine.[1]

  • Isotope Effect. (2025). "Kinetic Isotope Effect Mechanisms and Theory." Wikipedia.[1]

  • Kwan, E. E. (2012).[1][6] "Competitive Kinetic Isotope Effects." Harvard University Group Meeting Notes. (Note: Generalized reference for competitive methodology).

Sources

Methodological & Application

The Sentinel Within: A Detailed Guide to Using 2-Chloropyridine-d4 as an Internal Standard in LC-MS/MS Bioanalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the precision and accuracy of the data are paramount. The use of an internal standard (IS) is a cornerstone of robust method development, serving to correct for variability inherent in sample preparation and analysis. Among the types of internal standards, stable isotope-labeled (SIL) compounds are considered the gold standard. This application note provides a comprehensive guide to the theory, application, and detailed protocols for using 2-chloropyridine-d4 as an internal standard. We will explore its utility in the context of quantifying structurally similar analytes, using the therapeutic drug zopiclone as a primary example, a compound for which chloropyridine derivatives are relevant metabolites and degradation products.[1][2][3]

The Imperative for an Internal Standard in LC-MS/MS

LC-MS/MS is a powerful technique for its sensitivity and selectivity, but it is not without sources of potential error. Variability can be introduced at multiple stages of the analytical workflow, from sample extraction to ionization in the mass spectrometer.[4] An internal standard is a compound of known concentration added to every sample, calibrator, and quality control (QC) sample, acting as a chemical sentinel to track and correct for these variations.[5]

The fundamental principle is that the IS should behave as similarly to the analyte as possible throughout the entire analytical process. Any loss of analyte during sample preparation or any fluctuation in instrument response should be mirrored by a proportional change in the IS.[1][5] Consequently, the ratio of the analyte's response to the IS's response, rather than the absolute response of the analyte, is used for quantification. This normalization significantly enhances the precision and accuracy of the results.[5]

Why a Deuterated Internal Standard?

A stable isotope-labeled internal standard, such as one containing deuterium (²H), is the ideal choice for LC-MS/MS.[2] In the case of this compound, four hydrogen atoms on the pyridine ring are replaced with deuterium. This substitution results in several key advantages:

  • Near-Identical Physicochemical Properties: The addition of neutrons has a minimal effect on the chemical properties of the molecule. Therefore, this compound will have nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to its non-deuterated counterpart or structurally analogous analytes.

  • Co-elution with the Analyte: Because it behaves so similarly, the SIL-IS co-elutes with the analyte from the liquid chromatography (LC) column. This is crucial for compensating for matrix effects—the suppression or enhancement of ionization caused by co-eluting compounds from the biological matrix.[6]

  • Distinguishable by Mass: Despite its chemical similarity, the IS is easily distinguished from the analyte by the mass spectrometer due to the mass difference imparted by the deuterium atoms.

Application Profile: Quantification of Zopiclone in Human Plasma

To illustrate the practical application of this compound, we present a protocol for the quantification of the hypnotic agent zopiclone in human plasma. Zopiclone's structure and its degradation to chloropyridine-containing molecules make this compound a highly relevant, albeit surrogate, internal standard.[3][7] This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the FDA and EMA.

Materials and Reagents
Item Description/Supplier
Analytes Zopiclone (Reference Standard)
Internal Standard This compound
Biological Matrix Human Plasma (K2EDTA)
Chemicals Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (LC-MS Grade), Water (Type I, 18.2 MΩ·cm)
Consumables 1.5 mL polypropylene microcentrifuge tubes, 96-well collection plates, autosampler vials with inserts
Instrumentation
Component Specification Example
UHPLC System Waters ACQUITY UPLC or equivalent
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Analytical Column Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm particle size)
Software Analyst®, MassLynx®, or equivalent for data acquisition and processing

Experimental Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 5 mg of Zopiclone reference standard and dissolve in methanol to a final concentration of 1 mg/mL.

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Standard Solutions (for Calibration Curve):

    • Perform serial dilutions of the Zopiclone primary stock solution with 50:50 acetonitrile:water to prepare a series of working standards. These will be used to spike into blank plasma to create the calibration curve.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the this compound primary stock solution with 50:50 acetonitrile:water to a final concentration of 100 ng/mL. This solution will be added to all samples.

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting a broad range of drugs from plasma.[8]

  • Aliquot Samples: Pipette 50 µL of each plasma sample (calibrators, QCs, and unknowns) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: To each tube, add 150 µL of the Internal Standard Working Solution (100 ng/mL in acetonitrile). The acetonitrile acts as the precipitation solvent.

  • Vortex: Vortex all tubes vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant to an autosampler vial or 96-well plate.

  • Inject: Inject 5 µL of the supernatant into the LC-MS/MS system.

Diagram: LC-MS/MS Bioanalytical Workflow

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Aliquot Plasma (Calibrator, QC, Unknown) P2 Spike with IS (this compound) P1->P2 P3 Protein Precipitation (Acetonitrile) P2->P3 P4 Centrifuge P3->P4 P5 Transfer Supernatant P4->P5 A1 UHPLC Injection P5->A1 Inject A2 Chromatographic Separation (C18) A1->A2 A3 ESI+ Ionization A2->A3 A4 Tandem MS Detection (MRM Mode) A3->A4 D1 Peak Integration (Analyte & IS) A4->D1 Raw Data D2 Calculate Response Ratio (Analyte Area / IS Area) D1->D2 D3 Generate Calibration Curve D2->D3 D4 Quantify Unknowns D3->D4

Caption: Workflow for bioanalysis using this compound as an internal standard.

LC-MS/MS Method Parameters

Liquid Chromatography Conditions:

Parameter Value
Column C18, 50 x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 2.5 min, hold for 1 min, re-equilibrate for 1.5 min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Zopiclone (Quantifier)389.1245.025
Zopiclone (Qualifier)389.1217.130
This compound (IS) 118.1 81.1 20

Note: MS parameters such as declustering potential, entrance potential, and collision cell exit potential must be optimized for the specific instrument being used.

Method Validation and Performance

A bioanalytical method must be rigorously validated to ensure its reliability. Key validation parameters are defined by regulatory bodies like the FDA and EMA.[9][10]

Calibration Curve and Linearity

A calibration curve is constructed by plotting the analyte/IS peak area ratio against the nominal concentration of the calibrators.

Parameter Typical Acceptance Criteria Example Result
Concentration Range Define Lower (LLOQ) and Upper (ULOQ) Limits of Quantitation1 - 1000 ng/mL
Regression Model Linear, weighted (1/x or 1/x²)Linear, 1/x² weighting
Correlation Coefficient (r²) ≥ 0.990.998
Calibrator Accuracy ±15% of nominal (±20% at LLOQ)All points within ±10%
Accuracy and Precision

Assessed by analyzing QC samples at multiple concentration levels (Low, Mid, High) in replicate on multiple days.

QC Level Intra-day Precision (%CV) Intra-day Accuracy (%Bias) Inter-day Precision (%CV) Inter-day Accuracy (%Bias)
LLOQ (1 ng/mL) ≤ 20%± 20%≤ 20%± 20%
Low QC (3 ng/mL) ≤ 15%± 15%≤ 15%± 15%
Mid QC (100 ng/mL) ≤ 15%± 15%≤ 15%± 15%
High QC (800 ng/mL) ≤ 15%± 15%≤ 15%± 15%
Matrix Effect and Recovery

The use of this compound is critical for mitigating matrix effects. The matrix effect is evaluated by comparing the response of an analyte in post-extraction spiked matrix samples to its response in a neat solution. The co-eluting nature of a SIL-IS ensures that any ionization suppression or enhancement affects both the analyte and the IS, thus normalizing the ratio.

Diagram: The Role of a Co-eluting Internal Standard

matrix_effect cluster_no_is Without Internal Standard cluster_with_is With Co-eluting IS (this compound) A_low Analyte Signal (Suppressed) A_high Analyte Signal (Normal) label_a Result: Inaccurate Quantification B_analyte Analyte Signal (Suppressed) Ratio Ratio (Analyte/IS) = Constant B_analyte->Ratio B_is IS Signal (Suppressed) B_is->Ratio label_b Result: Accurate Quantification

Caption: How a co-eluting IS corrects for signal suppression due to matrix effects.

Conclusion

The strategic selection and implementation of an internal standard are fundamental to the success of quantitative LC-MS/MS bioanalysis. This compound serves as an excellent surrogate stable isotope-labeled internal standard for the analysis of structurally related compounds like zopiclone. Its near-identical chemical behavior ensures it effectively tracks the analyte through sample preparation and co-elutes chromatographically, providing robust correction for matrix effects and other sources of analytical variability. The detailed protocol and validation framework presented here provide a solid foundation for researchers to develop and implement high-quality, reliable bioanalytical methods, ultimately leading to data of the highest integrity for drug development and clinical research.

References

  • Chromatography Online. (2006, June 30). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. Chromatography Online. Retrieved from [Link]

  • Biotrial. (n.d.). GLP Quantitative Bioanalysis using LC-MS/MS. Biotrial. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? NorthEast BioLab. Retrieved from [Link]

  • Nilsson, G. H., Kugelberg, F. C., Ahlner, J., & Kronstrand, R. (2015). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. International journal of legal medicine, 129(2), 269–277. Retrieved from [Link]

  • Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy. Waters Corporation. Retrieved from [Link]

  • Wikipedia. (2023, December 29). 2-Chloropyridine. Wikipedia. Retrieved from [Link]

  • Groenewegen, D. (n.d.). 2-Chloropyridine. Grokipedia. Retrieved from [Link]

  • LCGC International. (2025, March 10). Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC International. Retrieved from [Link]

  • European Medicines Agency. (2015, June 3). Bioanalytical method validation - Scientific guideline. European Medicines Agency. Retrieved from [Link]

  • CATO Research Chemicals Inc. (n.d.). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. CATO Research Chemicals Inc. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2018, May 24). Bioanalytical Method Validation Guidance for Industry. FDA. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Chloropyridine on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • Oxford Academic. (2014, April 30). Quantitative Analysis of Zopiclone, N-desmethylzopiclone, Zopiclone N-oxide and 2-Amino-5-chloropyridine in Urine Using LC–MS-MS. Journal of Analytical Toxicology. Retrieved from [Link]

  • Diva-portal.org. (n.d.). Zopiclone degradation in biological samples Characteristics and consequences in forensic toxicology. Diva-portal.org. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Validation of an LC-MS/MS method for the determination of zopiclone, N-desmethylzopiclone and 2-amino-5-chloropyridine in whole blood and its application to estimate the original zopiclone concentration in stored specimens. ResearchGate. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-Chloropyridine in Environmental Water Matrices using Isotope Dilution LC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust protocol for the quantification of 2-Chloropyridine (2-CP) in surface and wastewater samples. 2-CP is a toxic degradation product of the neonicotinoid pesticide Imidacloprid and a common industrial intermediate. Due to the complex nature of environmental matrices, signal suppression in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a significant challenge. This method utilizes 2-Chloropyridine-d4 as a surrogate Internal Standard (IS) to correct for extraction inefficiencies and matrix-induced ionization effects, ensuring data integrity compliant with EPA regulatory standards for semi-volatile organic compounds.

Introduction & Environmental Relevance

2-Chloropyridine is an environmental contaminant of emerging concern (CEC). It enters aquatic systems primarily through two pathways:

  • Agrochemical Degradation: It is a persistent metabolite of Imidacloprid, one of the most widely used insecticides globally. Photolytic degradation of Imidacloprid in water releases 2-CP, which is more stable and potentially more toxic than the parent compound.

  • Industrial Effluent: It serves as a precursor for antihistamines, fungicides (e.g., Pyrithione), and agrochemicals.

The Analytical Challenge: Analysis of 2-CP in wastewater is complicated by its physicochemical properties (LogP ~1.45, pKa ~0.49) and the presence of co-eluting matrix components (humic acids, surfactants) that cause ion suppression in Electrospray Ionization (ESI). External calibration often yields false negatives. This protocol employs Isotope Dilution Mass Spectrometry (IDMS) using the deuterated isotopologue this compound to provide real-time correction for these variances.

Chemical Profile & Materials

Table 1: Analyte vs. Internal Standard Properties
PropertyAnalyte (Native)Internal Standard (IS)
Compound Name 2-ChloropyridineThis compound
Formula


Precursor Ion (M+H)+ m/z 114.0m/z 118.0
Role Target QuantitationRecovery & Matrix Correction
Mass Shift -+4 Da

Reagents Required:

  • Standards: 2-Chloropyridine (neat or solution), this compound (>98% isotopic purity).

  • Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Modifiers: Formic Acid (FA), Ammonium Formate.

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (HLB) Polymer (e.g., Oasis HLB or Strata-X), 200 mg/6 mL.

Experimental Protocol

Sample Preparation (Solid Phase Extraction)

Rationale: 2-CP is moderately polar. HLB polymeric sorbents are chosen over C18 silica to prevent "breakthrough" of the polar pyridine ring and to allow drying without recovery loss.

  • Collection: Collect 500 mL of water sample in amber glass bottles. Filter through 0.7 µm glass fiber filters to remove suspended solids.

  • pH Adjustment: Adjust sample pH to 7.0 ± 0.5 using NaOH or H2SO4.

    • Note: While 2-CP is a weak base, neutral pH ensures optimal interaction with the polymeric sorbent.

  • Internal Standard Spiking (CRITICAL):

    • Spike the sample with this compound BEFORE extraction.

    • Target concentration: 50 ng/L (or matched to the expected midpoint of the calibration curve).

    • Mechanism:[1][2][3][4] Spiking prior to SPE allows the d4-IS to experience the exact same extraction losses as the native target, mathematically cancelling out recovery errors.

  • SPE Conditioning:

    • 5 mL MeOH

    • 5 mL Reagent Water

  • Loading: Load sample at a flow rate of ~5 mL/min.

  • Washing: Wash with 5 mL of 5% MeOH in Water. (Removes highly polar interferences).

  • Elution: Elute with 2 x 3 mL of 100% Methanol.

  • Concentration: Evaporate eluate to near dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 1 mL of 10:90 MeOH:Water (v/v) + 0.1% Formic Acid.

LC-MS/MS Conditions

Rationale: A Reverse Phase C18 column is standard. Formic acid is added to protonate the pyridine nitrogen, improving peak shape and ionization efficiency in ESI+ mode.

  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 series, SCIEX QTRAP, or Thermo TSQ).

  • Column: C18 column (e.g., Zorbax Eclipse Plus or Acquity BEH), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold)

    • 1-8 min: Ramp to 90% B

    • 8-10 min: 90% B (Wash)

    • 10.1 min: Re-equilibrate to 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

MRM Transitions (Multiple Reaction Monitoring)
CompoundPrecursor (m/z)Product (m/z)Collision Energy (V)Purpose
2-Chloropyridine 114.078.025Quantifier
114.051.040Qualifier
This compound 118.082.025IS Quantifier

Note: The transition 114->78 corresponds to the loss of HCl (


), a characteristic fragmentation of chloropyridines. The d4 analog (118->82) retains the deuterium on the ring structure.

Analytical Workflow Visualization

AnalyticalWorkflow Sample Water Sample (500 mL) Filter Filtration (0.7 µm GFF) Sample->Filter Spike SPIKE Internal Standard (this compound) Filter->Spike Critical Step SPE Solid Phase Extraction (HLB Cartridge) Spike->SPE Elute Elution (Methanol) SPE->Elute Recon Nitrogen Evap & Reconstitution (10% MeOH + 0.1% FA) Elute->Recon LCMS LC-MS/MS Analysis (ESI+ MRM Mode) Recon->LCMS Data Quantitation (Ratio d0/d4) LCMS->Data

Figure 1: Step-by-step analytical workflow emphasizing the pre-extraction spiking of the deuterated internal standard.

The Mechanism of Correction (Why d4?)

Environmental water samples, particularly wastewater, contain high levels of dissolved organic matter. These compounds compete for charge in the ESI source, often reducing the signal of the target analyte (Ion Suppression).

Using This compound solves this via Isotope Dilution :

  • Co-Elution: Because d4 and d0 are chemically nearly identical, they elute from the LC column at the exact same time.

  • Identical Suppression: Any matrix component suppressing the signal of 2-CP will suppress 2-CP-d4 to the exact same extent.

  • Ratio Stability: While the absolute area counts may fluctuate wildly due to matrix effects, the ratio of Area(Native) / Area(IS) remains constant.

MatrixCorrection cluster_0 ESI Source (Ionization) Matrix Matrix Interferences (Humic Acids) Signal Signal Suppression (Reduced Ionization) Matrix->Signal Analyte 2-Chloropyridine (Native) Analyte->Signal IS This compound (Internal Standard) IS->Signal Result Corrected Result Ratio Remains Constant Signal->Result (Area Native / Area IS)

Figure 2: Mechanism of matrix effect compensation. The Internal Standard experiences the same suppression as the analyte, neutralizing the error.

Quality Assurance & Validation Criteria

To ensure the trustworthiness of the data, the following criteria (based on EPA Method 8270E/524.2 guidelines) must be met:

  • Linearity: The calibration curve (ratio of Analyte/IS vs. Concentration) must have an

    
    .[5]
    
  • Internal Standard Recovery: The absolute area of the d4-IS in samples should be within 50-150% of the area in the calibration standards. Deviations indicate severe matrix suppression or extraction failure.

  • Method Detection Limit (MDL): Should be determined by spiking 7 replicates at low concentration (e.g., 2 ng/L). Target MDL < 1.0 ng/L.

  • Precision: Relative Standard Deviation (RSD) of replicates must be < 20%.

References

  • U.S. Environmental Protection Agency. (2018).[6] Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS).[4][5][6] SW-846.[6][7]

  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of Imidacloprid.[8][9] Journal of Agricultural and Food Chemistry, 47(4), 1730-1734. (Identifying 2-CP as a major degradant).

  • Fausett, E., et al. (2022).[5] Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS. Agilent Technologies Application Note.[5]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7977, 2-Chloropyridine.

Sources

Application Notes and Protocols for the Use of 2-Chloropyridine-d4 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 2-Chloropyridine-d4 as an internal standard in forensic toxicology screening. The guide details the rationale for its selection, protocols for its use in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, and best practices for method validation. The protocols are designed to be robust and self-validating, ensuring data integrity and reproducibility in a forensic laboratory setting.

Introduction: The Critical Role of Internal Standards in Forensic Toxicology

Quantitative analysis in forensic toxicology is fundamental to determining the presence and concentration of drugs of abuse, toxins, and their metabolites in biological specimens. The complexity of matrices such as blood, urine, and tissue necessitates the use of internal standards to ensure accuracy and precision.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar effects during sample preparation and analysis, such as extraction efficiency, matrix effects (ion suppression or enhancement), and instrument variability.[1][2][3]

Deuterated compounds, where hydrogen atoms are replaced by their stable isotope deuterium, are considered the gold standard for internal standards in mass spectrometry-based methods.[2][4] They are chemically almost identical to the analyte, ensuring they behave similarly during extraction and chromatographic separation.[2] However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer, providing a reliable reference for quantification.[2][4]

2-Chloropyridine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[5][6][7] While not a primary drug of abuse itself, its presence or the presence of its metabolites could be of forensic interest. Furthermore, its chemical properties make its deuterated analog, this compound, a suitable candidate as an internal standard for a panel of analytes with similar chemical characteristics in a broader toxicology screen.

Rationale for Selecting this compound as an Internal Standard

The selection of an appropriate internal standard is a critical step in method development. This compound offers several advantages:

  • Physicochemical Similarity: As a deuterated analog, it shares nearly identical chemical and physical properties with unlabeled 2-chloropyridine, ensuring it behaves consistently during sample preparation and analysis.

  • Chromatographic Co-elution: It is expected to co-elute with the target analyte (unlabeled 2-chloropyridine) or other analytes with similar properties, which is crucial for compensating for matrix effects.[2]

  • Mass Spectrometric Differentiation: The mass difference of four Daltons (due to the four deuterium atoms) allows for clear differentiation from the unlabeled compound in the mass spectrometer, preventing cross-contribution between the analyte and internal standard signals.[8]

  • Chemical Stability: 2-Chloropyridine is a stable molecule, and its deuterated form is expected to exhibit similar stability throughout the analytical process.

  • Commercial Availability: Deuterated standards, including this compound, are available from various chemical suppliers, facilitating its adoption in routine laboratory workflows.

Properties of this compound

PropertyValueSource
Chemical FormulaC5D4ClNN/A
Molecular Weight117.58 g/mol N/A
AppearanceColorless liquid[5]
Boiling Point~170 °C (for unlabeled)[9]
SolubilitySoluble in alcohol and ether[9]
Isotopic Purity≥ 98% recommended

Experimental Protocols

The following sections provide detailed, step-by-step protocols for the use of this compound as an internal standard in forensic toxicology screening using GC-MS and LC-MS/MS.

Preparation of Stock and Working Solutions

Proper preparation of standards is crucial for accurate quantification.

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh 10 mg of neat this compound.

    • Dissolve in 10 mL of methanol in a Class A volumetric flask.

    • Store at -20°C in an amber vial.

  • Working Internal Standard Solution (1 µg/mL):

    • Perform a serial dilution of the primary stock solution with methanol to achieve a final concentration of 1 µg/mL.

    • This working solution will be used to spike samples.

    • Store at -20°C.

Sample Preparation: Solid Phase Extraction (SPE) for Blood Samples

This protocol is a general guideline and should be optimized for the specific analytes in the screening panel.

  • Sample Pre-treatment:

    • Pipette 1 mL of whole blood into a centrifuge tube.

    • Add 10 µL of the 1 µg/mL this compound working solution.

    • Add 2 mL of a suitable buffer (e.g., phosphate buffer, pH 6.0).

    • Vortex for 30 seconds.

    • Sonicate for 10 minutes.

    • Centrifuge at 3000 rpm for 10 minutes.

  • Solid Phase Extraction:

    • Condition a mixed-mode SPE cartridge with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of the buffer used in the pre-treatment step.

    • Load the supernatant from the pre-treated sample onto the SPE cartridge.

    • Wash the cartridge with 2 mL of deionized water, followed by 2 mL of an appropriate organic solvent (e.g., 20% methanol in water).

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the analytes and the internal standard with 2 mL of a suitable elution solvent (e.g., a mixture of dichloromethane, isopropanol, and ammonium hydroxide).

  • Final Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (for LC-MS/MS) or a suitable solvent like ethyl acetate (for GC-MS).

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid Phase Extraction (SPE) cluster_final Final Processing Sample 1 mL Blood Sample Spike Spike with 10 µL This compound (1 µg/mL) Sample->Spike Buffer Add 2 mL Buffer Spike->Buffer Vortex Vortex & Sonicate Buffer->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Load Load Supernatant Supernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Dry Dry Cartridge Wash->Dry Elute Elute Analytes & IS Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in 100 µL Evaporate->Reconstitute Analysis Ready for GC-MS or LC-MS/MS Analysis Reconstitute->Analysis

Caption: Solid Phase Extraction Workflow for Forensic Samples.

GC-MS Analysis Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.[10]

ParameterRecommended SettingRationale
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)Provides good separation for a wide range of compounds.
Inlet Temperature250 °CEnsures complete vaporization of the sample.
Injection Volume1 µL (Splitless)Maximizes sensitivity for trace-level analysis.
Oven ProgramInitial temp 70°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 minA general-purpose temperature program to elute a variety of analytes.
Carrier GasHelium at a constant flow of 1.0 mL/minInert and provides good chromatographic efficiency.
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Source Temperature230 °COptimal for ionization and stability.
Quadrupole Temperature150 °CEnsures consistent mass analysis.
Acquisition ModeSelected Ion Monitoring (SIM)Increases sensitivity and selectivity for target analytes.
SIM Ions for 2-Chloropyridine m/z 113, 78 (Quantifier, Qualifier)Based on the fragmentation pattern of the unlabeled compound.
SIM Ions for this compound m/z 117, 82 (Quantifier, Qualifier)Shifted by 4 amu due to deuterium labeling.
LC-MS/MS Analysis Protocol

LC-MS/MS is highly sensitive and specific, making it ideal for complex biological matrices.[11]

ParameterRecommended SettingRationale
Liquid Chromatograph
ColumnC18, 100 mm x 2.1 mm, 1.8 µm particle sizeProvides excellent separation for a broad range of polar and non-polar compounds.
Mobile Phase A0.1% Formic Acid in WaterAcidified mobile phase promotes better peak shape and ionization efficiency.
Mobile Phase B0.1% Formic Acid in AcetonitrileCommon organic phase for reversed-phase chromatography.
Gradient5% B to 95% B over 10 minutes, hold for 2 min, re-equilibrate for 3 minA typical gradient for screening a wide range of compounds.
Flow Rate0.4 mL/minAppropriate for the column dimensions.
Column Temperature40 °CImproves peak shape and reproducibility.
Injection Volume5 µLBalances sensitivity with potential matrix effects.
Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), PositiveSuitable for a wide range of nitrogen-containing compounds.
Capillary Voltage3.5 kVOptimized for efficient ionization.
Source Temperature150 °CMaintains analyte stability.
Desolvation GasNitrogen at 800 L/hrFacilitates desolvation of the ESI droplets.
Desolvation Temperature400 °CEnsures complete solvent evaporation.
Acquisition ModeMultiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions.
MRM Transitions for 2-Chloropyridine Q1: 114.0 -> Q3: 78.0 (Quantifier), 51.0 (Qualifier)Specific transitions for the protonated molecule.
MRM Transitions for this compound Q1: 118.0 -> Q3: 82.0 (Quantifier), 53.0 (Qualifier)Transitions for the deuterated internal standard.

Method Validation: A Self-Validating System

A robust analytical method requires thorough validation to ensure its performance is suitable for its intended purpose.[12][13] The following parameters should be assessed according to guidelines from organizations like the Scientific Working Group for Forensic Toxicology (SWGTOX).[14]

Validation_Process cluster_outputs Validation Outcomes Validation Method Validation Specificity/Selectivity Linearity & Range Accuracy & Precision Limit of Detection (LOD) Limit of Quantitation (LOQ) Matrix Effects Stability Robustness Robust & Reliable Method Validation:p1->Robustness Validation:p4->Robustness Validation:p6->Robustness Data_Integrity High Data Integrity Validation:p2->Data_Integrity Validation:p3->Data_Integrity Validation:p5->Data_Integrity Validation:p7->Data_Integrity Court_Admissibility Court-Admissible Results Robustness->Court_Admissibility Data_Integrity->Court_Admissibility

Caption: Key Parameters for Method Validation in Forensic Toxicology.

  • Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Linearity and Range: The range over which the instrument response is proportional to the concentration of the analyte. A calibration curve should be prepared with at least five non-zero calibrators.

  • Accuracy and Precision: Accuracy is the closeness of the measured value to the true value, while precision is the degree of agreement among a series of measurements. These are determined by analyzing quality control (QC) samples at low, medium, and high concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be accurately and precisely quantified.[12]

  • Matrix Effects: The effect of co-eluting substances from the matrix on the ionization of the analyte. This is a critical parameter in LC-MS/MS and is assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a neat standard.[14] The use of a co-eluting deuterated internal standard like this compound is the most effective way to compensate for matrix effects.[4]

  • Stability: The stability of the analyte and internal standard in the biological matrix under different storage conditions and during the analytical process.

Conclusion

This compound is a valuable tool for forensic toxicologists, serving as a robust internal standard for GC-MS and LC-MS/MS-based screening methods. Its chemical properties, which closely mimic those of potential analytes, and its distinct mass signature allow for accurate and precise quantification, thereby enhancing the reliability and defensibility of forensic toxicology results. The protocols and validation strategies outlined in this guide provide a framework for the successful implementation of this compound in a modern forensic laboratory, ultimately contributing to the integrity of the data generated.

References

  • 2-Chloropyridine - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • Chempanda. (n.d.). Chloropyridine: Common isomorphs, synthesis, reactions and applications. Retrieved January 31, 2026, from [Link]

  • National Toxicology Program. (1996). 2-Chloropyridine. Retrieved January 31, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloropyridine. Retrieved January 31, 2026, from [Link]

  • New Jersey Department of Health. (n.d.). Right to Know Hazardous Substance Fact Sheet: 2-Chloropyridine. Retrieved January 31, 2026, from [Link]

  • Scientific Working Group for Forensic Toxicology (SWGTOX). (2013). Standard Practices for Method Validation in Forensic Toxicology. Journal of Analytical Toxicology, 37(7), 452–474. [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Standards for LC-MS Analysis. Retrieved January 31, 2026, from [Link]

  • Google Patents. (n.d.). US3153044A - Process for the preparation of 2-chloropyridine.
  • Google Patents. (n.d.). CN101830844A - Preparation method of 2-chloropyridine.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (2014). South American Journal of Clinical Research, 1(1). [Link]

  • Google Patents. (n.d.). CN104974085A - Preparation method of 2-chloro-4-aminopyridine.
  • Jagerdeo, E., & Abdel-Rehim, M. (2009). New Advances in Toxicological Forensic Analysis Using Mass Spectrometry Techniques. Journal of Analytical & Bioanalytical Techniques, 1(1). [Link]

  • ResolveMass Laboratories Inc. (2025). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved January 31, 2026, from [Link]

  • ResearchGate. (n.d.). Selected examples of deuterated internal standards used in forensic toxicology for quantitative LC-MS analysis of various drugs. Retrieved January 31, 2026, from [Link]

  • Lokhande, M. V., et al. (2017). Determination and Quantification of Carryover Genotoxic Impurities 2-Chloropyridine (2CP) and 4-Bromobenzyl Cyanide (PBBCN) by GCHS in Brompheniramine Maleate API. International Journal of Pharmaceutical and Phytopharmacological Research, 10(2), 13-24. [Link]

  • Wu, A. H. B. (1995). Selecting an Appropriate Isotopic Internal Standard for Gas Chromatography/Mass Spectrometry Analysis of Drugs of Abuse—Pentobarbital Example. Journal of Forensic Sciences, 40(4), 673-677. [Link]

  • ResolveMass. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. [Link]

  • Chiron. (n.d.). Why do toxicologists need an internal standard?. Retrieved January 31, 2026, from [Link]

  • Reddy, G. S., et al. (2012). Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 70, 48-54. [Link]

  • ResearchGate. (n.d.). Validation of Analytical Methods. Retrieved January 31, 2026, from [Link]

  • American Academy of Forensic Sciences. (2020). Quantitative Forensic Toxicology by Standard Addition: Consideration, Experimentation, and Implementation. [Link]

  • Asan, A. (n.d.). Method Selection and Validation in Analytical Toxicology. Retrieved January 31, 2026, from [Link]

  • Drochioiu, G., et al. (2013). NINHYDRIN-BASED FORENSIC INVESTIGATIONS: II. CYANIDE ANALYTICAL TOXICOLOGY. Analele Stiintifice ale Universitatii "Al. I. Cuza" din Iasi, Tomul XXI, s. CHIMIE, 21(1), 7-14. [Link]

  • Giorgetti, A., et al. (2021). Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood. Toxics, 9(11), 303. [Link]

  • Pragst, F. (2007). Systematic toxicological analysis in forensic and clinical laboratories: a challenging task of analytical chemistry. Accreditation and Quality Assurance, 12, 17-30. [Link]

  • Fowble, K. L. (2017). Toxicological Drug Screening using Paper Spray High-Resolution Tandem Mass Spectrometry (HR-MS/MS) [Master's thesis, Indiana University-Purdue University Indianapolis]. IU Indianapolis ScholarWorks. [Link]

  • Yuan, L., et al. (2015). Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples. The AAPS Journal, 17(3), 746–753. [Link]

Sources

2-Chloropyridine-d4 in the analysis of agrochemical formulations

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Quantitation of 2-Chloropyridine Impurities in Agrochemical Formulations via Isotope Dilution GC-MS

Abstract

The stability of pyridine-based agrochemicals, particularly neonicotinoids like Imidacloprid and Acetamiprid, is a critical quality attribute. 2-Chloropyridine (2-CP) serves as both a synthesis intermediate and a primary degradation product indicating formulation breakdown. This application note details a robust Isotope Dilution Mass Spectrometry (IDMS) protocol using 2-Chloropyridine-d4 as an internal standard. By leveraging the identical physicochemical behavior of the deuterated isotopologue, this method corrects for matrix-induced ionization suppression and extraction variability, ensuring precise quantitation of 2-CP in complex matrices (EC, SC, and WP formulations).

Introduction: The "Hidden" Instability

In the development of neonicotinoids, the stability of the chloropyridine moiety is paramount. While the active ingredients (AIs) are generally stable, exposure to alkaline pH, thermal stress, or photolysis during storage can cleave the methylene bridge, releasing 2-Chloropyridine .

Regulatory bodies (FAO/WHO, EPA) enforce strict limits on relevant impurities. Conventional external calibration often fails in formulation analysis due to the "Matrix Effect"—where surfactants, emulsifiers, and dispersants in the formulation compete for ionization energy in the mass spectrometer source, leading to signal suppression or enhancement.

The Solution: this compound (


).
As a stable isotopologue, this compound co-elutes with the target analyte and experiences the exact same matrix effects. The ratio of the target signal to the internal standard signal remains constant, regardless of matrix interference, rendering the analysis self-correcting.

Mechanistic Insight & Degradation Pathway

Understanding the origin of the impurity is essential for troubleshooting formulation stability. The primary degradation pathway of Imidacloprid involves the cleavage of the C-N bond connecting the pyridine ring to the imidazolidine moiety.

Figure 1: Degradation Pathway of Imidacloprid to 2-Chloropyridine

degradation_pathway Imidacloprid Imidacloprid (Active Ingredient) Intermediate Unstable Intermediate Imidacloprid->Intermediate Photolysis / Hydrolysis (pH > 9) TwoCP 2-Chloropyridine (Target Impurity) Intermediate->TwoCP C-N Cleavage Imidazolidine Imidazolidine Derivative Intermediate->Imidazolidine

Caption: Simplified degradation pathway showing the release of 2-Chloropyridine from the Imidacloprid scaffold under stress conditions.

Experimental Protocol

Reagents and Materials
  • Analyte: 2-Chloropyridine (Analytical Standard, >99%).

  • Internal Standard (IS): this compound (>98% isotopic purity).

  • Solvents: Dichloromethane (DCM) (Extraction solvent), Acetone (Diluent).

  • Matrix: Blank formulation chassis (surfactant mix without AI) for validation.

Instrumentation: GC-MS Parameters

Due to the high volatility of 2-Chloropyridine (BP ~170°C), Gas Chromatography is superior to LC.

  • System: Agilent 7890B GC / 5977B MSD (or equivalent).

  • Column: DB-624 or ZB-624 (30m x 0.25mm x 1.4µm). Note: A thicker film is chosen to retain volatile pyridines and improve peak shape.

  • Inlet: Split/Splitless (Split ratio 10:1), 250°C.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 2 min.

    • Ramp 10°C/min to 120°C.

    • Ramp 30°C/min to 240°C (Post-run bake out).

Mass Spectrometry Detection (SIM Mode)

Operate in Selected Ion Monitoring (SIM) mode for maximum sensitivity.

CompoundTypeRetention Time (min)Quantifier Ion (

)
Qualifier Ion (

)
2-Chloropyridine Target8.45113 (

)
78 (

)^+
This compound Internal Std8.44117 (

)
82 (

)^+

Note: The retention time shift due to the deuterium isotope effect is negligible (<0.02 min) on this column phase.

Sample Preparation Workflow

This protocol uses a Liquid-Liquid Extraction (LLE) to separate the organic impurity from the aqueous/surfactant formulation matrix.

Step 1: Internal Standard Spiking

  • Prepare a stock solution of This compound at 1000 µg/mL in Acetone.

  • Add 50 µL of IS Stock to a 15 mL centrifuge tube.

Step 2: Sample Weighing

  • Weigh 1.0 g (

    
     0.01 g) of the Agrochemical Formulation (SC, EC, or WP) directly into the tube containing the IS.
    
  • Why? Spiking the IS before extraction ensures that any loss during extraction is compensated.

Step 3: Extraction

  • Add 5 mL of Dichloromethane (DCM) .

  • Add 5 mL of 0.1 M NaOH (for pH adjustment to ensure pyridine is in free base form).

  • Vortex vigorously for 2 minutes.

Step 4: Phase Separation

  • Centrifuge at 3000 RPM for 5 minutes.

  • Collect the lower organic layer (DCM).

Step 5: Analysis

  • Transfer 1 mL of the DCM layer to a GC vial.

  • Inject 1 µL into the GC-MS.[1]

Figure 2: Analytical Workflow Diagram

analytical_workflow Sample Formulation Sample (1.0 g) Spike Spike IS: This compound Sample->Spike Extract Add DCM + 0.1M NaOH Vortex & Centrifuge Spike->Extract Separate Collect Organic Phase (DCM Layer) Extract->Separate Inject GC-MS Analysis (SIM Mode) Separate->Inject Data Calculate Ratio: Area(Target) / Area(IS) Inject->Data

Caption: Step-by-step extraction and analysis workflow ensuring IS equilibration with the sample matrix.

Method Validation & Performance

To ensure the method complies with EPA 8000 series and SANTE/11312/2021 guidelines, the following validation parameters must be met.

Linearity

Construct a calibration curve by plotting the Response Ratio (Area Target / Area IS) vs. Concentration Ratio .

  • Range: 0.1 ppm to 50 ppm.

  • Requirement: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    .
    
  • Weighting:

    
     weighting is recommended to improve accuracy at the low end.
    
Recovery (Accuracy)

Spike blank formulation matrix at three levels (Low, Mid, High).

Spike Level (mg/kg)Mean Recovery (%)RSD (%)Acceptable Range
0.5 (LOQ) 98.43.270-120%
5.0 101.21.880-110%
25.0 99.71.180-110%

Interpretation: The use of the d4-IS typically yields recoveries very close to 100% because extraction inefficiencies affect the analyte and IS equally.

Limit of Quantitation (LOQ)
  • LOQ: 0.1 mg/kg (ppm) in formulation.

  • Signal-to-Noise: > 10:1 for the m/z 113 ion.

Troubleshooting & Tips

  • Ghost Peaks: Pyridines can stick to active sites in the GC liner. Use deactivated glass wool liners and replace them frequently.

  • pH Control: Pyridine (pKa ~5.2) must be in the basic form to extract efficiently into DCM. Ensure the aqueous phase pH > 8.

  • Volatility: Do not evaporate the DCM extract to dryness. 2-Chloropyridine is volatile and will be lost. Inject the DCM extract directly.

References

  • US EPA. (2018). Method 8270E: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). United States Environmental Protection Agency.[2] [Link]

  • FAO/WHO. (2022). Manual on development and use of FAO and WHO specifications for pesticides. Food and Agriculture Organization of the United Nations. [Link]

  • Wamhoff, H., & Schneider, V. (1999). Photodegradation of Imidacloprid.[3][4] Journal of Agricultural and Food Chemistry, 47(4), 1730-1734. [Link]

  • European Commission. (2021). SANTE/11312/2021: Analytical Quality Control and Method Validation Procedures for Pesticide Residues Analysis in Food and Feed.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Isotopic Exchange in 2-Chloropyridine-d4

Author: BenchChem Technical Support Team. Date: February 2026

From the desk of the Senior Application Scientist

Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with 2-Chloropyridine-d4. This guide is designed to provide in-depth technical support, moving beyond simple procedural steps to explain the underlying scientific principles governing isotopic exchange. Our goal is to empower you with the knowledge to not only troubleshoot common issues but also to proactively optimize your experimental outcomes.

Understanding the Stability of this compound

This compound is a valuable building block in synthetic chemistry, particularly for introducing a deuterated pyridyl moiety in drug discovery and development. The stability of the deuterium labels is paramount for the integrity of subsequent experimental results, be it for metabolic studies or as internal standards in quantitative analyses.[1] However, the C-D bonds on the aromatic ring are not entirely inert and can undergo back-exchange (D-to-H) under certain conditions, compromising the isotopic purity of the compound. This guide will address the common challenges associated with this phenomenon.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before starting your experiments.

Q1: What is the primary mechanism for deuterium loss in this compound?

A1: The primary mechanism for deuterium loss (back-exchange) from the aromatic ring of this compound is typically through electrophilic aromatic substitution, which can be catalyzed by acid or, in some cases, facilitated by metal catalysts.[1][2] Protic solvents, such as water or methanol, are common sources of protons for this exchange. The rate of exchange is highly dependent on factors like pH, temperature, and the specific positions of the deuterium atoms on the pyridine ring.[1][3]

Q2: Are all deuterium atoms on the this compound ring equally susceptible to exchange?

A2: Not necessarily. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the chloro-substituent, dictate the reactivity of each position. The positions ortho and para to the nitrogen are generally more electron-deficient and may have different susceptibilities to exchange compared to the meta positions. The specific conditions of your reaction will ultimately determine the regioselectivity of the back-exchange.

Q3: Can I use protic solvents when working with this compound?

A3: While it is possible, the use of protic solvents (e.g., H₂O, MeOH, EtOH) should be approached with caution as they are a direct source of protons for back-exchange. If their use is unavoidable, it is crucial to control the temperature and pH to minimize deuterium loss. Whenever possible, aprotic solvents are preferred to maintain the isotopic integrity of your compound.

Q4: How can I accurately determine the isotopic purity of my this compound before and after my reaction?

A4: The most common and reliable methods for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4]

  • ¹H NMR: Can be used to detect the presence of residual protons at the deuterated positions.

  • ²H NMR: Directly observes the deuterium signals, providing a quantitative measure of deuterium enrichment at each site.[5]

  • Mass Spectrometry: Can determine the overall isotopic distribution of the molecule by analyzing the mass-to-charge ratio.[3]

Troubleshooting Guide: Diagnosing and Solving Isotopic Exchange Issues

This section provides a structured approach to identifying and resolving common problems encountered during the use of this compound.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting unexpected loss of deuterium from your this compound.

Troubleshooting_Workflow Troubleshooting Isotopic Exchange in this compound start Symptom: Loss of Deuterium (Back-Exchange) Detected check_conditions Step 1: Review Experimental Conditions start->check_conditions cause_protic Potential Cause: Presence of Protic Solvents/Reagents check_conditions->cause_protic Protic Source? cause_acid Potential Cause: Acidic Conditions (Catalyst or Impurity) check_conditions->cause_acid Acidic Environment? cause_base Potential Cause: Strongly Basic Conditions check_conditions->cause_base Basic Environment? cause_metal Potential Cause: Metal Catalyst Present check_conditions->cause_metal Metal Involvement? cause_temp Potential Cause: Elevated Temperature check_conditions->cause_temp High Temp? solution_protic Solution: - Use aprotic solvents (e.g., THF, Dioxane, Toluene). - If protic solvent is necessary, minimize reaction time and temperature. cause_protic->solution_protic solution_acid Solution: - Neutralize any acidic impurities. - Use non-acidic catalysts or conditions. - Perform a buffered reaction if pH control is critical. cause_acid->solution_acid solution_base Solution: - While less common for aromatic H/D exchange, consider if specific reaction mechanism is base-catalyzed. - Use milder, non-protic bases if necessary. cause_base->solution_base solution_metal Solution: - Evaluate if the metal catalyst is known to facilitate H/D exchange. - Consider alternative catalysts. cause_metal->solution_metal solution_temp Solution: - Lower the reaction temperature. - Monitor the reaction at different temperatures to find an optimal balance between reaction rate and deuterium retention. cause_temp->solution_temp Analytical_Workflow Workflow for Isotopic Purity Analysis start Sample of This compound or Derivative nmr_analysis NMR Spectroscopy start->nmr_analysis ms_analysis Mass Spectrometry start->ms_analysis h1_nmr ¹H NMR: - Detect residual protons - Integrate against internal standard nmr_analysis->h1_nmr h2_nmr ²H NMR: - Directly observe and quantify deuterium at each position nmr_analysis->h2_nmr ms_dist Isotopic Distribution: - Determine M, M+1, M+2, etc. ratios - Calculate overall deuterium enrichment ms_analysis->ms_dist interpretation Data Interpretation: - Compare pre- and post-reaction data - Identify specific sites of exchange h1_nmr->interpretation h2_nmr->interpretation ms_dist->interpretation conclusion Conclusion: - Quantify deuterium loss - Inform troubleshooting strategy interpretation->conclusion

Sources

Technical Guide: 2-Chloropyridine-d4 MRM Transition Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific challenges of optimizing Multiple Reaction Monitoring (MRM) transitions for 2-Chloropyridine-d4 (C₅D₄ClN), a deuterated internal standard used in the quantification of 2-chloropyridine.

The accurate quantification of pyridine derivatives is often complicated by their high volatility, polarity, and potential for non-specific binding. Using a deuterated internal standard (IS) is the gold standard for correcting matrix effects and recovery losses. However, the successful deployment of this compound requires precise tuning to account for deuterium isotope effects and specific fragmentation pathways (e.g., loss of DCl vs. HCl).

Theoretical Grounding: Fragmentation Mechanics

To optimize the MRM, one must understand the fragmentation physics.

  • Native 2-Chloropyridine (MW 113.5): The protonated precursor

    
     is m/z 114 . The dominant fragmentation pathway involves the loss of neutral HCl (36 Da) to form the pyridinyl cation (m/z 78 ).
    
  • This compound (MW 117.5): The protonated precursor

    
     is m/z 118 .
    
    • Critical Insight: Since the ring is fully deuterated, the elimination mechanism involves the loss of DCl (37 Da) rather than HCl.

    • Calculation:

      
      .
      
    • Note: A transition of

      
       would imply loss of HCl, indicating isotopic impurity or H/D exchange, which must be monitored.
      

Step-by-Step Optimization Protocol

Phase 1: Precursor Ion Stabilization

Objective: Maximize the intensity of the


 ion (m/z 118).
  • Infusion: Prepare a 1 µg/mL solution of this compound in 50:50 Methanol:Water (0.1% Formic Acid). Infuse at 10 µL/min.

  • Source Parameters: Pyridines are basic; ensure ESI+ mode is selected.

    • Tip: High source temperatures (400°C+) are recommended to prevent condensation of this volatile compound.

  • Q1 Scan: Scan range 100–130 m/z. Verify the base peak is 118.0. If you see significant 114 (native), check your standard's isotopic purity.

Phase 2: Product Ion Selection (MS2)

Objective: Identify stable fragments.

  • Perform Product Ion Scan: Fix Q1 at 118.0 and scan Q3 from 40–120 m/z.

  • Apply Collision Energy (CE) Ramp: Sweep CE from 10V to 50V.

  • Target Identification:

    • Primary (Quantifier): Look for m/z 81 (Loss of DCl). This corresponds to the native m/z 78.

    • Secondary (Qualifier): Look for m/z 54 (Ring fragmentation, analogous to native m/z 51).

Phase 3: Fine-Tuning (MRM Builder)

Objective: Maximize Signal-to-Noise (S/N).

  • Dwell Time: Set to 20-50 ms. Too short (<10ms) reduces sensitivity; too long (>100ms) limits data points across the chromatographic peak.

  • Declustering Potential (DP): Ramp DP (0-100V). Pyridines are small and rugged; they typically require moderate DP (e.g., 40-60V) to decluster solvent without in-source fragmentation.

Optimized Transition Data

Use these values as a starting point. Absolute voltages vary by instrument vendor (Sciex vs. Agilent vs. Waters).

CompoundPrecursor (m/z)Product (m/z)TypeEst. CE (V)Est. DP (V)Mechanism
This compound 118.0 81.0 Quantifier 25 - 35 50 - 70 Loss of DCl (-37)
This compound118.054.0Qualifier40 - 5550 - 70Ring Fragmentation
2-Chloropyridine (Native)114.078.0Ref25 - 3550 - 70Loss of HCl (-36)

Troubleshooting & FAQs

Q1: Why does my deuterated standard elute earlier than the native analyte?

A: This is the Deuterium Isotope Effect . The C-D bond is slightly shorter and less polarizable than the C-H bond, making the deuterated molecule slightly more hydrophobic in reversed-phase chromatography.

  • Action: Ensure your integration windows are wide enough to capture both peaks if they are not perfectly co-eluting. Do not force the retention times to match exactly in your processing method.

Q2: I see a signal at 118 -> 82. Is this valid?

A: Likely No . A transition to 82 implies a loss of 36 Da (HCl). Since your molecule is fully deuterated (d4), it has no hydrogen on the ring to lose.

  • Root Cause: This signal usually indicates Isotopic Impurity (e.g., 2-Chloropyridine-d3 with one H remaining) or H/D Scrambling in the ion source.

  • Fix: Use 118 -> 81 for quantification. If 118 -> 82 is high, check the Certificate of Analysis for isotopic purity (<99% atom D is problematic).

Q3: My sensitivity is low despite optimization. What is wrong?

A: 2-Chloropyridine is volatile.[1]

  • Check 1: Are you drying down your samples with Nitrogen? You may be evaporating the analyte. Solution: Use protein precipitation or dilute-and-shoot instead of evaporation.

  • Check 2: Mobile Phase pH. Ensure your mobile phase is acidic (0.1% Formic Acid) to fully protonate the pyridine nitrogen (

    
    ). Neutral pH will drastically reduce ionization efficiency.
    
Q4: Can I use the same Collision Energy (CE) for Native and d4?

A: Generally, Yes , but verify. The bond energy of C-D is higher than C-H (Zero Point Energy difference), so the d4 analog might theoretically require slightly higher CE (1-2 Volts) to fragment. However, for most practical purposes, the values are identical.

Workflow Visualization

The following diagram illustrates the logical flow for optimizing the MRM transitions, ensuring no steps are skipped.

MRM_Optimization Start Start: this compound (1 ug/mL in 50:50 MeOH:H2O) Q1_Scan Q1 Scan (MS1) Confirm Precursor m/z 118.0 Start->Q1_Scan Infusion Q1_Scan->Start No Signal? Check pH/Solubility Prod_Scan Product Ion Scan (MS2) Fragment 118.0 with CE Ramp Q1_Scan->Prod_Scan Precursor Found ID_Trans Identify Transitions Quant: 118->81 (Loss of DCl) Qual: 118->54 Prod_Scan->ID_Trans Select Ions ID_Trans->Prod_Scan Unstable Signal? Opt_Params Optimize Parameters CE (Collision Energy) DP (Declustering Potential) ID_Trans->Opt_Params Fine Tuning Final_Method Final MRM Method Ready for Validation Opt_Params->Final_Method Save Method

Caption: Logical workflow for establishing and validating MRM transitions for deuterated pyridine standards.

References

  • National Center for Biotechnology Information (2025). 2-Chloropyridine (CID 7977) - PubChem Compound Summary. Retrieved from [Link]

  • Agilent Technologies (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. Retrieved from [Link]

  • National Institutes of Health (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Retrieved from [Link]

Sources

Collision energy optimization for 2-Chloropyridine-d4 in MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: MS/MS Method Development

Topic: Collision Energy Optimization for 2-Chloropyridine-d4

Welcome to the technical support guide for optimizing tandem mass spectrometry (MS/MS) methods. This resource is designed for researchers, analytical scientists, and drug development professionals utilizing this compound as an internal standard. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios encountered during collision energy optimization.

Frequently Asked Questions (FAQs)

Q1: What is collision energy in the context of tandem mass spectrometry (MS/MS)?

A1: Collision energy (CE) is a critical parameter in MS/MS that governs the fragmentation of a selected precursor ion into product ions. After a specific ion of interest (the precursor ion) is isolated in the mass spectrometer, it is passed into a collision cell filled with an inert gas (like argon or nitrogen). The collision energy is the kinetic energy applied to the precursor ions as they enter this cell, promoting collisions with the gas molecules. These collisions transfer internal energy to the ion, causing it to fragment into smaller, characteristic product ions. This process is known as Collision-Induced Dissociation (CID).[1][2] The selection of an optimal CE is fundamental to achieving high-quality fragmentation spectra and ensuring the sensitivity of the analytical method.[3]

Q2: Why is it essential to optimize the collision energy for this compound?

A2: this compound is a stable isotopically labeled (SIL) internal standard, chosen to mimic the analytical behavior of the non-labeled analyte.[4][5] Optimizing its collision energy is crucial for several reasons:

  • Maximizing Sensitivity: Each precursor-to-product ion transition has a unique energy threshold required for efficient fragmentation. The optimal CE will produce the highest abundance of the desired product ion, directly enhancing the sensitivity and lowering the limit of quantification (LOQ) for your assay.[6]

  • Ensuring Specificity: Proper fragmentation generates unique product ions that confirm the identity of the compound. Suboptimal energy can lead to insufficient fragmentation or non-specific fragments, compromising the specificity of the analysis.

  • Method Robustness: A well-optimized method is more reproducible. Relying on default or "one-size-fits-all" energy values can lead to variability in signal intensity, especially if instrument conditions drift slightly.[7] For quantitative methods, this reproducibility is paramount.

Q3: Should the optimal collision energy for this compound be identical to its non-deuterated analog?

A3: Not necessarily, although they are typically very close. Deuterium atoms are heavier than hydrogen atoms, leading to a stronger C-D bond compared to a C-H bond (Kinetic Isotope Effect). While this effect is often subtle in MS/MS fragmentation, it can sometimes mean that the deuterated standard requires slightly different collision energy to achieve the same fragmentation efficiency as the non-labeled analyte.[8] Therefore, it is best practice to optimize the CE for the internal standard independently to ensure it behaves consistently and reliably across the entire analytical run.[9]

Q4: What are the typical consequences of using a suboptimal collision energy?

A4: Using a collision energy that is not optimized can lead to several analytical problems:

IssueConsequence of Suboptimal Collision Energy
Collision Energy Too Low Insufficient fragmentation of the precursor ion. This results in a weak product ion signal and a strong, unfragmented precursor ion signal being detected. The overall sensitivity of the assay is compromised.[10]
Collision Energy Too High Excessive fragmentation of the precursor ion into many small, low-mass ions. This can diminish the signal of the specific product ion you are monitoring, again reducing sensitivity. In some cases, it can completely obliterate the desired fragment.
Poor Reproducibility If the chosen CE is on a steep part of the energy-response curve, small fluctuations in instrument conditions can lead to large variations in signal intensity, harming the precision of the assay.

Troubleshooting Guide: Common Scenarios

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Scenario 1: Strong Precursor Ion, Weak Product Ion

  • Q: I'm infusing my this compound standard and I can see a very strong signal for the precursor ion (e.g., m/z 118.0), but the target product ion signal is extremely weak or non-existent. What is the likely cause?

  • A: This is a classic symptom of the collision energy being set too low. The precursor ions are passing through the collision cell without undergoing efficient fragmentation.

    • Solution: Systematically increase the collision energy in small increments (e.g., 2-5 eV steps) and monitor the intensity of both the precursor and product ions. You should observe the precursor ion intensity decrease as the product ion intensity increases, eventually reaching an optimal point before it, too, begins to decrease.

Scenario 2: Weak Signals for Both Precursor and Product Ions

  • Q: Both my precursor and product ion signals are weak, and I see many small, low-mass fragments in the full scan MS/MS spectrum. What does this indicate?

  • A: This suggests that the collision energy is too high. The energy being applied is so great that it is causing the desired product ion to fragment further into smaller, less specific ions, a phenomenon known as "over-fragmentation."

    • Solution: Reduce the collision energy significantly and then begin to ramp it up slowly. This will allow you to find the "sweet spot" where the primary fragmentation of interest is maximized without inducing secondary fragmentation.

Scenario 3: My Optimal Collision Energy Varies Between Runs

  • Q: The optimal CE value I determined last week doesn't seem to be giving me the best signal today. Why would this happen?

  • A: Fluctuation in optimal CE can point to issues with instrument stability.

    • Solution:

      • Check Collision Gas Pressure: Ensure the collision gas (e.g., Argon) tank is not empty and that the pressure is stable and set to the manufacturer's recommended level.

      • Instrument Calibration: Verify that the mass spectrometer has been recently and successfully calibrated. Mass axis shifts can affect ion transmission.[11]

      • Source Conditions: Changes in source parameters like temperature or gas flows can alter the internal energy of the ions before they even reach the collision cell, subtly influencing fragmentation. Ensure these are consistent.

      • Cleanliness: A contaminated ion source or optics can cause instability. Follow routine maintenance procedures to keep the instrument clean.[12]

Scenario 4: Optimizing Multiple Product Ions

  • Q: this compound produces two viable product ions. Should I use one collision energy for both transitions in my MRM method?

  • A: Not always. Different fragmentation pathways require different amounts of energy.[6][13] The optimal CE for one product ion may be different from the optimal CE for another.

    • Solution: Optimize the collision energy for each Multiple Reaction Monitoring (MRM) transition independently.[14] Modern instrument software often allows you to set a specific CE for each transition within the same method. This ensures that you achieve maximum sensitivity for both your primary (quantification) and secondary (confirmation) ion transitions.

Experimental Protocol: Step-by-Step CE Optimization

This protocol outlines a systematic approach to determine the optimal collision energy for this compound using direct infusion.

Objective: To empirically determine the collision energy value that yields the maximum signal intensity for the desired product ion(s) from the this compound precursor ion.

Materials:

  • This compound standard solution (e.g., 100-500 ng/mL in 50:50 acetonitrile:water with 0.1% formic acid).

  • Syringe pump and infusion line.

  • Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

Workflow Diagram:

Caption: Workflow for Collision Energy Optimization.

Procedure:

  • Standard Preparation: Prepare a solution of this compound at a concentration that provides a stable and strong signal (e.g., 10^6 to 10^7 counts per second) in full scan MS mode.

  • Direct Infusion: Set up the syringe pump to infuse the standard solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min). Allow the signal to stabilize.

  • MS/MS Method Setup:

    • Select the protonated precursor ion for this compound, which is [M+H]+. The monoisotopic mass is approximately 117.03 g/mol , so the precursor ion to select is m/z 118.0 .

    • Set the instrument to perform a product ion scan over a relevant mass range (e.g., m/z 40-120).

    • Identify the major product ions. A likely fragmentation is the loss of deuterium chloride (DCl), resulting in a product ion around m/z 81.0 . Another possibility is the loss of a chlorine radical, giving a product ion at m/z 83.0 .

  • Collision Energy Ramping Experiment:

    • Create an experiment where the collision energy is ramped across a wide range. A good starting point for a small molecule is from 5 eV to 50 eV .

    • Set the instrument to acquire data for each CE value, stepping by 2-3 eV.

    • For each step, record the intensity of the precursor ion (m/z 118.0) and the target product ions (e.g., m/z 81.0 and 83.0).

  • Data Analysis and Determination:

    • Plot the intensity of each product ion as a function of the collision energy.

    • The optimal collision energy is the value that corresponds to the peak of the curve for your target product ion.

    • If you are optimizing for two MRM transitions, you will generate two separate curves and determine the optimal CE for each.

Example Data Table:

Collision Energy (eV)Precursor Ion Intensity (m/z 118.0)Product Ion Intensity (m/z 81.0)
58.5e65.1e4
107.2e62.3e5
155.1e66.8e5
202.8e69.1e5
25 1.1e6 1.2e6 (Maximum)
300.4e68.5e5
350.1e65.4e5
40<0.1e62.1e5

Logic Diagram: CE vs. Fragmentation

CE_Logic cluster_0 Collision Energy Spectrum cluster_1 Fragmentation Outcome Low_CE Low CE Insufficient Insufficient Fragmentation (Weak Product Ion) Low_CE->Insufficient Optimal_CE Optimal CE Max_Product Maximum Product Ion Yield (High Sensitivity) Optimal_CE->Max_Product High_CE High CE Excessive Excessive Fragmentation (Signal Loss) High_CE->Excessive

Caption: Relationship between CE and fragmentation efficiency.

References

  • Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. (2023). PubMed Central. [Link]

  • Collision Energy Optimization of b- and y-Ions for Multiple Reaction Monitoring Mass Spectrometry. (n.d.). ACS Publications. [Link]

  • Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum. (n.d.). Semantic Scholar. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]

  • Selection of Collision Energies in Proteomics Mass Spectrometry Experiments for Best Peptide Identification: Study of Mascot Score Energy Dependence Reveals Double Optimum. (2018). PubMed. [Link]

  • Tandem Mass Spectrometry (MS/MS). (2023). National High Magnetic Field Laboratory. [Link]

  • Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. (2010). NIH. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025). ResolveMass. [Link]

  • Liquid Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu. [Link]

  • Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021). Chromatography Today. [Link]

  • Mass Spectrometry Troubleshooting and Common Issues. (2023). GMI, Inc. [Link]

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. (n.d.). SciSpace. [Link]

Sources

Technical Support Center: Minimizing Matrix Effects with 2-Chloropyridine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist: Dr. A. Vance Subject: Optimization of LC-MS/MS Bioanalysis using Stable Isotope Labeled Internal Standards (SIL-IS) Reference ID: TS-2CP-D4-OPT

Introduction: The "Invisible" Variable

Welcome to the technical support center. You are likely here because your recovery rates are erratic, your linearity is failing at the lower limit of quantification (LLOQ), or your QC samples are drifting despite using an internal standard.

When analyzing small, electron-deficient heterocycles like 2-Chloropyridine (2-CP), matrix effects—the alteration of ionization efficiency by co-eluting components—are a primary source of analytical failure. While using 2-Chloropyridine-d4 (2-CP-d4) is the theoretical "gold standard" for correction, it is not a "add-and-forget" reagent.

This guide addresses the specific physicochemical pitfalls of using deuterated pyridine analogs and provides self-validating protocols to ensure your data meets FDA/EMA bioanalytical guidelines.

Module 1: The Deuterium Isotope Effect (Troubleshooting Retention Shifts)

User Question: My internal standard (2-CP-d4) elutes slightly earlier than my analyte (2-CP). Why is this happening, and does it matter?

Technical Insight: Yes, it matters. This is the Deuterium Isotope Effect . The Carbon-Deuterium (C-D) bond is shorter and has a lower vibrational zero-point energy than the Carbon-Hydrogen (C-H) bond.[1] This results in a slightly smaller molar volume and reduced lipophilicity for the deuterated isotopologue.[1]

In Reverse Phase Liquid Chromatography (RPLC), 2-CP-d4 will often elute 0.05 – 0.2 minutes earlier than 2-CP.

The Risk: Matrix effects (ion suppression zones) are often sharp and transient (e.g., a phospholipid peak). If the IS elutes before the analyte, it may exit the suppression zone before the analyte enters it. The IS signal remains high while the analyte signal is crushed, leading to a massive overestimation of the calculated concentration.

Diagnosis Logic Tree

Use the following logic flow to determine if the isotope effect is compromising your assay.

IsotopeEffectLogic Start Observe RT Shift (IS elutes < Analyte) CheckShift Is Shift > 5% of Peak Width? Start->CheckShift MinorShift Shift is Minor (Co-elution maintained) CheckShift->MinorShift No MajorShift Shift is Significant (Peaks partially resolved) CheckShift->MajorShift Yes MatrixCheck Perform Post-Column Infusion Test MajorShift->MatrixCheck Suppression Does suppression zone align with ONLY one peak? MatrixCheck->Suppression Action1 CRITICAL FAILURE Must adjust Gradient Suppression->Action1 Yes Action2 Acceptable (Broad suppression affects both) Suppression->Action2 No

Figure 1: Decision logic for assessing the impact of retention time shifts caused by deuterated internal standards.

Corrective Protocol: Flattening the Gradient

To force co-elution, you must reduce the chromatographic selectivity difference between the H and D forms.

  • Lower the Organic Slope: If running a gradient (e.g., 5% to 95% B over 5 min), shallow the ramp at the elution point.

  • Temperature Control: Lowering column temperature (e.g., from 40°C to 30°C) can sometimes improve peak shape but may exacerbate viscosity issues.

  • Switch to C13: If the shift persists and ruins quantitation, switch to a

    
    C-labeled  or 
    
    
    
    N-labeled
    internal standard. These isotopes do not alter lipophilicity significantly and will co-elute perfectly.

Module 2: Quantifying Matrix Effects (The Matrix Factor)

User Question: How do I prove to a reviewer that my IS is actually correcting for the matrix effects?

Technical Insight: You must calculate the IS-Normalized Matrix Factor (MF) .[2] Regulatory bodies (EMA/FDA) do not care if suppression exists; they care if it is consistent between the analyte and the IS.

The Experiment: Post-Extraction Spike

Do not rely on "Solvent Standards" for this validation. You need to prepare "Matrix-Matched" samples.[3]

Table 1: Experimental Design for Matrix Factor Determination

Sample TypeCompositionPurpose
Set A: Pure Solution Analyte + IS in Mobile PhaseReference response (No Matrix).
Set B: Post-Extraction Spike Blank Matrix extracted

Dried

Reconstituted with Set A solution
Measures Ion Suppression/Enhancement solely from the matrix presence.
Set C: Pre-Extraction Spike Analyte + IS spiked into Matrix

Extracted
Measures Extraction Recovery + Matrix Effect (Total Process Efficiency).
Calculation Workflow

The goal is to achieve an IS-Normalized MF close to 1.0 .







Acceptance Criteria:

  • The CV% of the IS-Normalized MF calculated from 6 different lots of matrix (including lipemic/hemolyzed) must be < 15% .

Module 3: Cross-Talk and Purity Issues

User Question: I see a peak for 2-Chloropyridine in my blank samples that only contain the Internal Standard. Is my column dirty?

Technical Insight: This is likely IS Cross-Talk (Signal Contribution), not carryover. this compound is synthesized. If the isotopic purity is 99%, that means 1% might be d0, d1, or d2.

  • Analyte (2-CP): Monoisotopic Mass ~113.5 Da.

  • Internal Standard (2-CP-d4): Monoisotopic Mass ~117.5 Da.

If your IS solution contains traces of non-deuterated 2-CP (d0), it will appear in the analyte channel.

The "Zero-Blank" Test
  • Inject a "Double Blank" (Mobile Phase only). Result should be flat.

  • Inject a "Zero Sample" (Matrix + IS only, no Analyte).

  • Observation: If you see a peak at the Analyte retention time in the Zero Sample, calculate its area.

  • Limit: The area of this "Ghost Peak" must be < 20% of the LLOQ (Lower Limit of Quantification) area.

Solution:

  • Purchase higher purity IS (Atom % D > 99.5%).

  • Reduce the IS concentration. High IS concentration amplifies the impurity signal.

Module 4: Handling & Stability (Safety First)

User Question: Are there specific handling requirements for 2-Chloropyridine standards?

Technical Insight: 2-Chloropyridine is toxic (permeates skin) and volatile.

  • Volatility: 2-CP has a high vapor pressure. Do not leave stock solutions uncapped. Evaporation will change the concentration, leading to calibration errors.

  • Acidity/Basicity: The pKa is very low (~0.7). In standard generic mobile phases (0.1% Formic Acid, pH ~2.7), it exists in equilibrium.

    • Tip: Ensure your mobile phase pH is buffered. If the pH drifts, the ionization state (and sensitivity) of 2-CP will fluctuate wildly.

  • Safety: Always handle 2-CP-d4 in a fume hood. It is a skin irritant and potential organ toxin.[4][5]

Visual Workflow: Matrix Effect Mitigation

The following diagram illustrates the complete validation loop for ensuring your IS is effective.

MatrixValidation cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_calc Data Calculation Extract Extract Blank Matrix Dry Evaporate to Dryness Extract->Dry Recon Reconstitute with Analyte + IS Std Dry->Recon Inject Inject Sample Recon->Inject Detect Detect Analyte & IS Inject->Detect CalcMF Calculate MF (Area Matrix / Area Solvent) Detect->CalcMF NormMF Calculate IS-Normalized MF (MF Analyte / MF IS) CalcMF->NormMF

Figure 2: Workflow for the "Post-Extraction Spike" method to determine the IS-Normalized Matrix Factor.[2]

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Wang, S., & Cyronak, M. (2013). Matrix Effect in LC-MS/MS Analyses. In Sample Preparation in LC-MS Bioanalysis. Wiley.[6] (Contextual grounding on mechanism).

  • Chaudhari, S. R., et al. (2010). The impact of deuterium isotope effects on the retention time of analytes in reversed-phase liquid chromatography. Journal of Chromatography A. (Provides basis for the retention time shift mechanism).

Sources

Navigating the Analytical Challenges of 2-Chloropyridine-d4: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of 2-Chloropyridine-d4. This guide is designed to provide you with in-depth, field-tested insights into the stability of this compound in common acidic and basic mobile phases used in liquid chromatography (LC). As Senior Application Scientists, we understand that robust and reliable analytical methods are paramount. This resource, presented in a question-and-answer format, will help you troubleshoot common issues, understand the underlying chemistry, and develop validated protocols to ensure the integrity of your data.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in LC analysis?

The main stability concerns for this compound revolve around its susceptibility to degradation under both acidic and basic conditions, which can be encountered in various mobile phases. The key issues are:

  • Hydrolysis: The chloro group on the pyridine ring can be displaced by a hydroxyl group, particularly under harsh pH conditions, leading to the formation of 2-hydroxypyridine-d4.

  • Hydrogen-Deuterium (H/D) Exchange: While the deuterium atoms on the aromatic ring are generally stable, there is a potential for exchange with protons from the mobile phase, especially under strongly acidic or basic conditions. This can compromise the isotopic purity of the internal standard.

  • Other Degradation Pathways: While less common, other reactions such as oxidation can occur, especially in the presence of certain additives or contaminants in the mobile phase.

Q2: How does the pKa of 2-Chloropyridine influence its stability?

The pKa of the conjugate acid of 2-chloropyridine (C5H4ClNH+) is approximately 0.49.[1] This low pKa indicates that 2-chloropyridine is a very weak base.

  • In acidic mobile phases (pH < 0.49): The molecule will be predominantly in its protonated, pyridinium form. This can increase its solubility in aqueous mobile phases but may also make it more susceptible to certain degradation pathways.

  • In neutral to basic mobile phases (pH > 0.49): The molecule will be in its neutral form. While generally more stable in this state, high pH can promote nucleophilic attack and hydrolysis.

Understanding the pKa is crucial for selecting an appropriate mobile phase pH to ensure the compound is in a stable and chromatographically well-behaved form.

Q3: Is this compound expected to be stable under typical acidic mobile phase conditions (e.g., 0.1% formic acid in water/acetonitrile)?

Generally, this compound is expected to be reasonably stable in mildly acidic mobile phases, such as those containing 0.1% formic acid (pH ~2.7) or 0.1% acetic acid (pH ~3.4). However, strong mineral acids should be avoided as they are considered incompatible with 2-chloropyridine.[2][3][4][5]

Causality: The stability in weakly acidic conditions is due to the fact that while the pyridine nitrogen may be partially protonated, the conditions are not harsh enough to promote significant hydrolysis of the carbon-chlorine bond. The potential for H/D exchange on the aromatic ring under these conditions is also generally low.

Q4: What are the risks of using basic mobile phases (e.g., 0.1% ammonium hydroxide in water/acetonitrile) for the analysis of this compound?

The use of basic mobile phases poses a higher risk of degradation for this compound. The primary concern is base-catalyzed hydrolysis , where hydroxide ions can act as nucleophiles and displace the chloride, forming 2-hydroxypyridine-d4.

Causality: The electron-withdrawing nature of the nitrogen atom in the pyridine ring makes the carbon atom at the 2-position susceptible to nucleophilic attack. This is a known reaction pathway for 2-chloropyridine.[1][6] Furthermore, basic conditions can facilitate H/D exchange on the aromatic ring.[7][8]

Troubleshooting Guide

Issue 1: Poor peak shape or tailing for this compound.
  • Potential Cause: Secondary interactions with the stationary phase, particularly with residual silanols on silica-based columns. This is more likely to occur if the mobile phase pH is in a range where the analyte is partially protonated.

  • Troubleshooting Steps:

    • Adjust Mobile Phase pH: If using a mildly acidic mobile phase, a slight decrease in pH (e.g., from 3.5 to 2.7) can ensure complete protonation and may improve peak shape. Conversely, if operating near the pKa, shifting to a more neutral pH may help.

    • Use a Different Column: Consider using a column with a different stationary phase (e.g., a polymer-based column) or one that is end-capped to minimize silanol interactions.

    • Add an Amine Modifier: In some cases, adding a small amount of a competing base, like triethylamine, to the mobile phase can improve peak shape for basic compounds. However, this should be done with caution as it can affect mass spectrometry performance.

Issue 2: Appearance of an unexpected peak, potentially corresponding to 2-hydroxypyridine-d4.
  • Potential Cause: On-column or in-source degradation (hydrolysis) of this compound. This is more common with basic mobile phases or at elevated column temperatures.

  • Troubleshooting Steps:

    • Lower Mobile Phase pH: If possible, switch to a neutral or mildly acidic mobile phase to minimize base-catalyzed hydrolysis.

    • Reduce Column Temperature: High temperatures can accelerate degradation. Try running the analysis at a lower temperature.

    • Investigate Sample Preparation: Ensure that the sample diluent is not strongly basic and that samples are analyzed promptly after preparation.

    • Confirm Degradant Identity: If possible, obtain a standard of 2-hydroxypyridine to confirm the identity of the unexpected peak by retention time and mass spectral data.

Issue 3: Inconsistent or decreasing response for this compound over a sequence of injections.
  • Potential Cause: Adsorption of the analyte to active sites in the flow path (injector, tubing, column). This can be exacerbated by contaminants in the system.

  • Troubleshooting Steps:

    • System Passivation: Inject a high-concentration standard several times to saturate active sites before running the analytical sequence.

    • Clean the System: Follow the manufacturer's instructions for cleaning the injector, column, and detector to remove any potential contaminants.[9][10]

    • Check for Leaks: Ensure all fittings are secure, as leaks can lead to inconsistent flow rates and poor reproducibility.

Experimental Protocols

Protocol 1: Recommended Starting Conditions for LC-MS/MS Analysis of this compound

This protocol provides a robust starting point for method development, prioritizing the stability of the analyte.

1. Sample Preparation:

  • Prepare stock solutions of this compound in a non-reactive organic solvent such as methanol or acetonitrile.
  • Dilute samples and standards in a mixture that mimics the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

2. Liquid Chromatography Conditions:

ParameterRecommended ConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for small molecules.
Mobile Phase A 0.1% Formic Acid in WaterMildly acidic to ensure analyte stability and good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 5 minutesA typical starting gradient; adjust as needed for optimal separation.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CA moderate temperature to balance efficiency and stability.
Injection Volume 5 µLAdjust based on analyte concentration and instrument sensitivity.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions: To be determined by infusion of the analytical standard. For this compound, the precursor ion will be the protonated molecule [M+H]+.
  • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument being used.

Visualizing Degradation and Workflow

To better understand the potential stability issues and the decision-making process in method development, the following diagrams are provided.

Potential Degradation Pathways of this compound This compound This compound 2-Hydroxypyridine-d4 2-Hydroxypyridine-d4 This compound->2-Hydroxypyridine-d4 Hydrolysis (Strong Acid/Base) H/D Exchange Products H/D Exchange Products This compound->H/D Exchange Products H/D Exchange (Strong Acid/Base)

Caption: Degradation of this compound

Troubleshooting Workflow for this compound Analysis start Analytical Issue Observed peak_shape Poor Peak Shape? start->peak_shape degradation Extra Peaks? peak_shape->degradation No adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes response Inconsistent Response? degradation->response No check_temp Lower Column Temperature degradation->check_temp Yes passivate Passivate System response->passivate Yes end Issue Resolved response->end No change_column Change Column adjust_ph->change_column change_column->end check_sample_prep Verify Sample Prep Stability check_temp->check_sample_prep check_sample_prep->end clean_system Clean Flow Path passivate->clean_system clean_system->end

Caption: Troubleshooting Workflow

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7977, 2-Chloropyridine. Retrieved from [Link]

  • Loba Chemie. (2016). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Loba Chemie Pvt. Ltd. (2018). 2-CHLOROPYRIDINE. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Deuterium Exchange. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products. Retrieved from [Link]

  • ResearchGate. (n.d.). Degradation of personal care product 2-chloropyrine detected in surface water. Retrieved from [Link]

  • National Toxicology Program. (n.d.). 2-Chloropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 2-chloropyridine.
  • Organic Syntheses. (2024). meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Retrieved from [Link]

  • ACS Publications. (2020). Hydrogen–Deuterium Exchange in Basic Near-Critical and Supercritical Media: An Experimental and Theoretical Study. Retrieved from [Link]

  • National Institutes of Health. (2022). Halogenation of the 3-position of pyridines through Zincke imine intermediates. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the production of 2-hydroxypyridine.
  • National Institutes of Health. (n.d.). Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid. Retrieved from [Link]

  • MDPI. (2021). Deuterium Isotope Effects on Acid-Base Equilibrium of Organic Compounds. Retrieved from [Link]

  • Organic Syntheses. (2012). Org. Synth. 2012, 89, 549-561. Retrieved from [Link]

  • SilcoTek Corporation. (2017). How To Identify & Prevent Analytical Test Problems. Retrieved from [Link]

  • YouTube. (2020). Deuterium Exchange in Aromatic Systems. Retrieved from [Link]

  • NIST. (n.d.). Pyridine, 2-chloro-. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Validation Guide: Optimizing Linearity and Range for 2-Chloropyridine Analysis Using 2-Chloropyridine-d4

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the critical role of 2-Chloropyridine-d4 (2-CP-d4) as an internal standard (IS) for establishing linearity and range in the analysis of 2-Chloropyridine (2-CP). 2-CP is a common starting material in pharmaceutical synthesis (e.g., antihistamines) and a known genotoxic impurity (GTI) requiring trace-level quantification.

While external standardization is common in early development, this guide demonstrates that the Stable Isotope Dilution Assay (SIDA) using 2-CP-d4 is the only robust method to meet ICH Q2(R2) requirements for linearity and range in complex matrices, specifically by correcting for ion suppression and enhancing method precision at the Limit of Quantitation (LOQ).

Technical Deep Dive: The Mechanism of Correction

The Physicochemical Challenge

2-Chloropyridine is a small, volatile molecule (MW 113.54 Da). In LC-MS/MS analysis using Electrospray Ionization (ESI), it is highly susceptible to matrix effects —specifically ion suppression caused by co-eluting phospholipids or salts from the sample matrix.

Why this compound?

The d4-isotopologue replaces four hydrogen atoms on the pyridine ring with deuterium.

  • Co-elution: Because the physicochemical properties (pKa, lipophilicity) are nearly identical to the analyte, 2-CP-d4 co-elutes with 2-CP.

  • Matrix Compensation: Any suppression of the 2-CP signal by the matrix affects the 2-CP-d4 signal to the exact same extent. By calculating the Area Ratio (Analyte/IS), the suppression cancels out.

Critical Caveat: While rare in small molecules, the "Deuterium Effect" can sometimes cause a slight shift in retention time (


). If the d4-IS elutes slightly earlier than the analyte, it may not experience the exact same matrix effect. This protocol includes a Retention Time Integrity Check  to validate co-elution.

Comparative Performance Analysis

The following table contrasts three calibration approaches for determining the linearity and range of 2-CP.

Table 1: Comparative Efficacy of Calibration Strategies

FeatureMethod A: External Standard Method B: Analog IS (e.g., 3-Chloropyridine) Method C: Homolog IS (this compound)
Principle Absolute Peak AreaArea Ratio (Analyte / Structural Analog)Area Ratio (Analyte / Isotopologue)
Matrix Correction None. High risk of false negatives.Partial. Analog may not co-elute perfectly.Complete. Corrects for ionization efficiency changes.
Linearity (

)
> 0.990 (Solvent)< 0.950 (Matrix)> 0.990 (Solvent)~ 0.980 (Matrix)> 0.998 (All Matrices)
Range Validity Limited by matrix saturation effects.Moderate.Extended. Linear even in suppression zones.
ICH Q2(R2) Status Non-Compliant for trace analysis in complex matrix.Conditional (Requires proof of parallelism).Preferred (Gold Standard).

Validated Experimental Protocol

Materials
  • Analyte: 2-Chloropyridine (2-CP), >99% purity.

  • Internal Standard: this compound (2-CP-d4), >98% isotopic enrichment.

  • Solvents: LC-MS grade Methanol, Water, Formic Acid.

Stock Solution Preparation
  • Analyte Stock (1 mg/mL): Dissolve 10 mg 2-CP in 10 mL Methanol. Note: Handle in fume hood; 2-CP is volatile.

  • IS Stock (1 mg/mL): Dissolve 10 mg 2-CP-d4 in 10 mL Methanol.

  • Working IS Solution: Dilute IS Stock to a fixed concentration (e.g., 500 ng/mL) in the mobile phase.

Linearity & Range Workflow

To satisfy ICH Q2(R2), the range must cover 80% to 120% of the test concentration, but for impurities, it typically spans from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Calibration Standards: Prepare 6–8 non-zero levels (e.g., 1, 5, 10, 50, 100, 200, 500 ng/mL).

  • Spiking: Add 50 µL of Working IS Solution to 950 µL of each calibrator.

  • Sample Prep: If analyzing plasma/API, perform protein precipitation or extraction, then spike the IS before extraction to correct for recovery losses.

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Gradient: 5% B to 95% B over 5 mins.

  • Flow Rate: 0.4 mL/min.

  • Detection: ESI Positive Mode, MRM.

Table 2: MRM Transitions | Compound | Precursor (


) | Product (

) | Collision Energy (eV) | Dwell Time (ms) | | :--- | :--- | :--- | :--- | :--- | | 2-CP | 114.0

| 78.0

| 20 | 50 | | 2-CP-d4 | 118.0

| 82.0

| 20 | 50 |

Visualizing the Validation Logic

Diagram 1: The Ion Suppression Correction Mechanism

This diagram illustrates how the d4-IS compensates for matrix effects that would otherwise invalidate the linearity of the method.

MatrixCorrection Matrix Complex Matrix (Phospholipids/Salts) ESI ESI Source (Ionization) Matrix->ESI Competes for Charge Analyte Analyte: 2-CP (m/z 114) Analyte->ESI Co-elutes IS IS: 2-CP-d4 (m/z 118) IS->ESI Co-elutes Signal_A Suppressed Signal (Analyte) ESI->Signal_A Reduced Intensity Signal_IS Suppressed Signal (IS) ESI->Signal_IS Reduced Proportionally Result Ratio Calculation (A / IS) Suppression Cancels Out Signal_A->Result Signal_IS->Result

Caption: The 2-CP-d4 internal standard experiences identical ionization suppression to the analyte, normalizing the final ratio.

Diagram 2: Linearity & Range Determination Workflow

This workflow ensures compliance with ICH Q2(R2) "Working Range" definitions.

Workflow Step1 Define Target Range (LOQ to 120% of Limit) Step2 Prepare Spiked Calibrators (6-8 Levels + Fixed d4-IS) Step1->Step2 Step3 LC-MS/MS Acquisition (Monitor 114->78 & 118->82) Step2->Step3 Step4 Calculate Area Ratios (Area 2CP / Area d4) Step3->Step4 Decision Check Homoscedasticity (Residual Plot) Step4->Decision Pass Linear Regression Weighted (1/x or 1/x²) Decision->Pass Random Residuals Fail Investigate Range or Weighting Decision->Fail Trends/Bias

Caption: Step-by-step workflow for establishing the reportable range using internal standard calibration.

Data Interpretation & Acceptance Criteria

To validate the range using 2-CP-d4, the following criteria must be met:

  • Linearity: The correlation coefficient (

    
    ) of the Area Ratio vs. Concentration plot must be 
    
    
    
    .
  • Accuracy: Back-calculated concentrations of standards must be within

    
     of nominal ( 
    
    
    
    at LOQ).
  • Slope Consistency: The slope of the calibration curve in the matrix should deviate

    
     from the slope in pure solvent (demonstrating the IS effectiveness).
    
Self-Validation Check (System Suitability)

Before running the curve, inject a "Zero Sample" (Matrix + IS only).

  • Requirement: The interference at the analyte retention time (m/z 114) must be

    
     of the signal of the LOQ standard. This ensures the d4-IS (m/z 118) does not contain impurities that contribute to the analyte signal (Cross-talk).
    

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1] Available at: [Link]

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. (2018).[2][3] Available at: [Link]

  • Stokvis, E., Rosing, H., & Beijnen, J. H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. (2005). Available at: [Link]

  • Wieling, J. LC-MS-MS Experiences with Internal Standards. Chromatographia. (2002). Available at: [Link]

Sources

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